Hericenone A
Description
from the fruiting bodies of Hericium erinaceum; structure in first source
Structure
3D Structure
Properties
CAS No. |
126654-52-2 |
|---|---|
Molecular Formula |
C19H22O5 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-4-hydroxy-6-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H22O5/c1-11(2)7-13(20)8-12(3)5-6-14-17(23-4)9-15-16(18(14)21)10-24-19(15)22/h5,7,9,21H,6,8,10H2,1-4H3/b12-5+ |
InChI Key |
IDSCVDJWBRGNKG-LFYBBSHMSA-N |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/CC1=C(C=C2C(=C1O)COC2=O)OC)/C)C |
Canonical SMILES |
CC(=CC(=O)CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)C)C |
melting_point |
100 - 102 °C |
physical_description |
Solid |
Synonyms |
hericenone A |
Origin of Product |
United States |
Foundational & Exploratory
Hericenone A and Nerve Growth Factor Synthesis: A Technical Overview of the Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive analysis of the current understanding of Hericenone A's mechanism of action in the synthesis of Nerve Growth Factor (NGF). It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurobiology and neuropharmacology. This document synthesizes available quantitative data, details established experimental methodologies, and visualizes the proposed signaling pathways, while also addressing the existing ambiguities and areas requiring further investigation.
Hericenones, a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus, have attracted significant interest for their neurotrophic properties.[1] Among these, this compound and its analogues are noted for their capacity to stimulate NGF synthesis, a critical neurotrophin for the development, survival, and function of neurons.[1] However, the precise intracellular signaling cascades initiated by this compound remain a subject of active research, with some studies presenting conflicting evidence regarding the direct transcriptional activation of the NGF gene by these compounds.[2][3]
Quantitative Data on Hericenone-Induced NGF Synthesis
Several studies have quantified the effects of hericenones on NGF secretion in various cell lines. The data consistently demonstrates their ability to increase NGF production, particularly in astroglial and neuronal cell cultures.
| Cell Line | Compound(s) | Concentration | Fold Increase in NGF Secretion (vs. Control) | Reference |
| Mouse Astroglial Cells | Hericenone C | 33 µg/mL | - | [3] |
| Hericenone D | 33 µg/mL | - | ||
| Hericenone E | 33 µg/mL | - | ||
| PC12 Cells (in presence of 5 ng/mL NGF) | Hericenone C | 10 µg/mL | - | |
| Hericenone D | 10 µg/mL | - | ||
| Hericenone E | 10 µg/mL | ~2-fold (vs. 50 ng/mL NGF positive control) |
Proposed Signaling Pathways
The mechanism by which hericenones stimulate NGF synthesis is complex and appears to involve multiple signaling pathways. While direct evidence for this compound is limited, research on Hericium erinaceus extracts and other hericenones, particularly Hericenone E, points towards the involvement of the c-Jun N-terminal kinase (JNK) and Mitogen-activated protein kinase kinase (MEK/ERK) pathways.
The JNK Signaling Pathway
One proposed mechanism for the NGF-inducing activity of Hericium erinaceus extracts involves the activation of the JNK signaling pathway. This pathway is a critical regulator of gene expression in response to cellular stress and growth factors. However, studies have indicated that while the mushroom extract induces phosphorylation of JNK and its downstream targets, purified hericenones (C, D, and E) do not appear to increase NGF mRNA expression in 1321N1 human astrocytoma cells. This suggests that other bioactive compounds within the extract may be responsible for the direct transcriptional activation of the NGF gene via the JNK pathway.
The MEK/ERK and PI3K/Akt Signaling Pathways
In contrast, research on Hericenone E suggests a mechanism that potentiates NGF-induced neurite outgrowth through the MEK/ERK and PI3K/Akt signaling pathways. In this model, Hericenone E stimulates the secretion of NGF, which then activates its receptor, TrkA. This leads to the phosphorylation and activation of downstream effectors, including ERK and Akt, which are crucial for neuronal differentiation and survival. Interestingly, Hericenone E has also been shown to increase the phosphorylation of ERK and Akt independently of NGF, suggesting a more direct interaction with these pathways. It is plausible that this compound may act through a similar mechanism, though further research is required for confirmation.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the impact of hericenones on NGF synthesis and neurite outgrowth.
Cell Culture and Treatment
-
PC12 Cells: Rat pheochromocytoma cells are a common model for studying neuronal differentiation. They are typically cultured in RPMI-1640 or F-12K medium supplemented with horse serum and fetal bovine serum. For neurite outgrowth assays, cells are often switched to a low-serum medium and treated with various concentrations of this compound, with or without a low concentration of NGF (e.g., 2-5 ng/mL).
-
Astroglial Cells: Primary astroglial cells can be prepared from the brains of neonatal mice or rats and cultured in a suitable medium like DMEM with fetal bovine serum. These primary cultures are valuable for studying NGF secretion from glial cells.
-
1321N1 Human Astrocytoma Cells: This immortalized cell line is also used for NGF induction studies. Cells are maintained in DMEM with fetal bovine serum before treatment with test compounds.
Quantification of NGF Secretion (ELISA)
The concentration of NGF in the cell culture medium is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Sample Collection: After the treatment period, collect the cell culture medium and centrifuge to remove any cellular debris.
-
ELISA Procedure: Follow the manufacturer's instructions. This typically involves adding the collected culture medium and NGF standards to microplate wells pre-coated with an anti-NGF antibody.
-
Detection: A biotinylated anti-NGF antibody is added, followed by a streptavidin-HRP conjugate. A substrate solution is then added to produce a colorimetric reaction.
-
Data Analysis: The absorbance is measured using a microplate reader. A standard curve is generated from the NGF standards, and the concentration of NGF in the samples is determined by interpolation.
Western Blotting for Signaling Pathway Analysis
This technique is used to determine the activation (phosphorylation) of key proteins in signaling pathways.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA or similar protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are denatured and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., ERK, JNK, Akt).
-
Detection and Analysis: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Conclusion and Future Directions
This compound is a promising neurotrophic compound that stimulates the synthesis and secretion of NGF. While the precise mechanism of action is still under investigation, current evidence suggests a potential role in potentiating NGF signaling through the MEK/ERK and PI3K/Akt pathways, similar to other hericenones. The debate over whether hericenones directly induce NGF gene expression highlights the need for further research to identify the specific compounds in Hericium erinaceus responsible for the JNK-mediated transcriptional activation of NGF.
Future studies should focus on elucidating the direct molecular targets of this compound and confirming its specific effects on the JNK, MEK/ERK, and PI3K/Akt signaling cascades. Dose-response studies and experiments utilizing specific pathway inhibitors will be crucial in dissecting the intricate mechanisms underlying the neurotrophic activity of this compound. A clearer understanding of these pathways will be instrumental in the development of hericenone-based therapeutics for neurodegenerative diseases.
References
The Biosynthesis of Hericenone A in Hericium erinaceus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hericenone A, a prominent member of the hericenone class of meroterpenoids from the medicinal mushroom Hericium erinaceus, has attracted significant scientific interest due to its potential neurotrophic properties. Understanding its biosynthesis is crucial for optimizing its production for research and therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic steps, the identified genes and enzymes, and the proposed chemical transformations. This guide also includes detailed experimental protocols derived from key literature and summarizes the available quantitative data to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.
Introduction to this compound
This compound is an aromatic compound isolated from the fruiting bodies of Hericium erinaceus, commonly known as Lion's Mane mushroom.[1] It belongs to a class of meroterpenoids characterized by a substituted benzaldehyde (B42025) core. The hericenones, including this compound, are recognized for their ability to stimulate the synthesis of Nerve Growth Factor (NGF), a protein essential for the survival and maintenance of neurons.[2] This bioactivity makes them promising candidates for the development of therapeutics for neurodegenerative diseases.
The biosynthesis of this compound is a fascinating example of fungal secondary metabolism, combining elements of polyketide and terpenoid pathways to generate its unique chemical structure. Recent advances in genomics and molecular biology have begun to unravel the genetic and enzymatic basis of its formation.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the formation of an orsellinic acid core, which is subsequently modified through reduction, prenylation, and other tailoring reactions. While the complete pathway to this compound is yet to be fully elucidated, key initial steps have been identified and characterized.
Core Scaffold Formation: From Acetyl-CoA to Orsellinic Aldehyde
The initial steps of this compound biosynthesis involve the construction of the central aromatic scaffold, orsellinic aldehyde. This process is catalyzed by two key enzymes encoded within a biosynthetic gene cluster (BGC) in H. erinaceus.[3][4]
-
Orsellinic Acid Synthesis: The pathway commences with the synthesis of orsellinic acid from acetyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by a non-reducing iterative Type I polyketide synthase (PKS) named HerA .[3][4] Fungal PKS enzymes are large, multi-domain proteins that iteratively condense simple carboxylic acid units to form complex polyketide chains.[5]
-
Reduction to Orsellinic Aldehyde: The carboxylic acid group of orsellinic acid is then reduced to an aldehyde to form orsellinic aldehyde. This reduction is carried out by a carboxylic acid reductase (CAR) designated as HerB .[3][4]
The identification of the herA and herB genes and the functional characterization of their protein products through heterologous expression in Aspergillus oryzae have provided the first definitive evidence for the early steps in hericenone biosynthesis.[3][4]
Proposed Downstream Modifications: Prenylation and Tailoring
Following the formation of orsellinic aldehyde, the scaffold undergoes further modifications to yield the diverse family of hericenones, including this compound. These later steps are less characterized but are proposed to involve:
-
Prenylation: A prenyl group, likely derived from the terpenoid pathway precursor dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), is attached to the orsellinic aldehyde core. This reaction is catalyzed by a putative prenyltransferase (PT) . While a specific PT for this compound has not been definitively identified, a candidate gene has been suggested based on genomic analyses.[6]
-
Further Tailoring Reactions: The prenylated intermediate is likely subjected to a series of tailoring reactions, such as oxidations, reductions, and cyclizations, to generate the final structure of this compound. The specific enzymes responsible for these transformations are yet to be experimentally confirmed.
A proposed biosynthetic pathway for the core hericenone scaffold is visualized in the diagram below.
Quantitative Data
Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. However, studies on related hericenones and the precursor, erinacine A, provide some insights into the productivity of H. erinaceus.
| Compound | Matrix | Concentration/Yield | Reference |
| Hericenone C | H. erinaceus WT sporophores (strain H.e.2) | 760 µg/g | [7] |
| Hericenone D | H. erinaceus WT sporophores (strain H.e.2) | 100 µg/g | [7] |
| Erinacine A | H. erinaceus mycelial biomass (strain He61) | up to 11.99 g/L | [8] |
| Erinacine A | H. erinaceus mycelia | 0.23 mg/g to 42.16 mg/g | [8] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been facilitated by a combination of molecular biology, analytical chemistry, and bioinformatics. Below are detailed methodologies for key experiments.
Heterologous Expression of herA and herB in Aspergillus oryzae
This protocol is adapted from the methodology described by Cheang et al. (2024) for the functional characterization of the initial enzymes in the hericenone pathway.[3][4]
Objective: To confirm the function of HerA as an orsellinic acid synthase and HerB as a carboxylic acid reductase.
Materials:
-
Hericium erinaceus mycelia
-
Aspergillus oryzae protoplasts
-
Expression vectors (e.g., pTAEX3)
-
Restriction enzymes
-
T4 DNA ligase
-
PCR reagents
-
Yeast extract, peptone, dextrose (YPD) medium
-
Czapek-Dox (CD) medium
-
Ethyl acetate
-
LC-MS grade solvents
Protocol:
-
Gene Cloning:
-
Isolate total RNA from H. erinaceus mycelia and synthesize cDNA.
-
Amplify the coding sequences of herA and herB from the cDNA using high-fidelity PCR with primers containing appropriate restriction sites.
-
Digest the PCR products and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested genes into the expression vector to create the expression constructs.
-
-
Transformation of A. oryzae :
-
Prepare protoplasts from young A. oryzae mycelia by enzymatic digestion.
-
Transform the protoplasts with the expression constructs (containing herA, herB, or both) using a polyethylene (B3416737) glycol (PEG)-calcium chloride mediated method.
-
Plate the transformed protoplasts on selective regeneration medium and incubate until transformants appear.
-
-
Cultivation and Metabolite Extraction:
-
Inoculate the A. oryzae transformants into liquid CD medium.
-
Incubate the cultures with shaking for 5-7 days at 30°C.
-
After incubation, separate the mycelia from the culture broth by filtration.
-
Extract the culture broth and the mycelia separately with an equal volume of ethyl acetate.
-
Evaporate the organic solvent to dryness and redissolve the residue in methanol for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to detect the production of orsellinic acid and orsellinic aldehyde.
-
Compare the retention times and mass spectra of the detected compounds with authentic standards.
-
LC-MS/MS Analysis of Hericenones
This protocol provides a general framework for the qualitative and quantitative analysis of hericenones from fungal extracts.
Objective: To identify and quantify this compound in extracts from H. erinaceus or heterologous expression hosts.
Materials:
-
Fungal extract (as prepared above)
-
This compound standard (if available)
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
-
C18 reversed-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Protocol:
-
Sample Preparation:
-
Redissolve the dried fungal extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the compounds using a gradient of mobile phase A and B. A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B
-
-
Set the column temperature to 40°C and the flow rate to 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Acquire full scan MS data to identify the molecular ion of this compound.
-
Perform tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.
-
For quantification, use multiple reaction monitoring (MRM) mode with specific precursor-product ion transitions for this compound.
-
-
Data Analysis:
-
Identify this compound in the sample by comparing its retention time and MS/MS spectrum with that of an authentic standard.
-
For quantification, generate a calibration curve using a series of known concentrations of the this compound standard. Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
-
Conclusion and Future Directions
Significant strides have been made in understanding the biosynthesis of this compound, particularly the initial steps involving the polyketide synthase HerA and the carboxylic acid reductase HerB. The identification of the corresponding biosynthetic gene cluster provides a roadmap for further investigation and for the potential for metabolic engineering to enhance the production of hericenones.
Key areas for future research include:
-
Elucidation of Downstream Enzymes: The definitive identification and characterization of the prenyltransferase and other tailoring enzymes responsible for the conversion of orsellinic aldehyde to this compound are critical next steps.
-
Quantitative Analysis: There is a need for more comprehensive quantitative data on this compound production in H. erinaceus under various growth conditions, as well as detailed kinetic analysis of the biosynthetic enzymes.
-
Regulatory Mechanisms: Understanding the regulatory networks that control the expression of the hericenone biosynthetic gene cluster could lead to strategies for upregulating its production.
-
Metabolic Engineering: With a complete understanding of the biosynthetic pathway, metabolic engineering of H. erinaceus or heterologous hosts could be employed to increase the yield of this compound or to produce novel, more potent analogs.
This technical guide summarizes the current understanding of this compound biosynthesis and provides a foundation for future research aimed at harnessing the therapeutic potential of this fascinating fungal metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 7. Array of Metabolites in Italian Hericium erinaceus Mycelium, Primordium, and Sporophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains [mdpi.com]
The Neurotrophic Properties of Hericenones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Abstract
Hericenones, a class of aromatic compounds isolated from the fruiting body of the medicinal mushroom Hericium erinaceus, have attracted significant scientific attention for their neurotrophic potential. These low-molecular-weight compounds are capable of crossing the blood-brain barrier, making them promising candidates for the development of therapeutics targeting neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the neurotrophic properties of the hericenone family, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular signaling pathways. While research into this family of compounds is ongoing, this document consolidates the current understanding of their mechanism of action, with a particular focus on the stimulation of Nerve Growth Factor (NGF) synthesis and the potentiation of neurite outgrowth. It is important to note that while several hericenones exhibit significant neurotrophic activity, Hericenone A and B have primarily been evaluated for their cytotoxic properties against cancer cell lines.[3]
Quantitative Analysis of Neurotrophic Activity
The neurotrophic effects of hericenones have been quantified primarily through two key in vitro assays: the stimulation of Nerve Growth Factor (NGF) synthesis in glial cells and the potentiation of NGF-induced neurite outgrowth in a neuronal cell line model.
Stimulation of Nerve Growth Factor (NGF) Synthesis
Several hericenone analogues have demonstrated the ability to stimulate the secretion of NGF from cultured mouse astroglial cells. This is a critical activity, as NGF is essential for the survival, maintenance, and regeneration of neurons.[4] The quantitative effects of various hericenones on NGF secretion are summarized in Table 1.
Table 1: Effect of Hericenones on NGF Secretion in Mouse Astroglial Cells [4]
| Compound | Concentration (µg/mL) | NGF Secreted (pg/mL) |
|---|---|---|
| Hericenone C | 33 | 23.5 ± 1.0 |
| Hericenone D | 33 | 10.8 ± 0.8 |
| Hericenone E | 33 | 13.9 ± 2.1 |
| Hericenone H | 33 | 45.1 ± 1.1 |
| Epinephrine (Control) | 33 | 11.3 ± 1.5 |
Data represents the mean ± standard deviation.
Potentiation of NGF-Induced Neurite Outgrowth
Hericenones on their own do not typically induce neurite outgrowth.[5][6] However, they have been shown to significantly potentiate the neuritogenic activity of low concentrations of NGF in the rat pheochromocytoma (PC12) cell line, a standard model for studying neuronal differentiation.[5][7] This potentiation suggests that hericenones can enhance the cellular response to existing neurotrophic factors.
Table 2: Potentiation of NGF-Induced Neurite Outgrowth in PC12 Cells
| Compound | Concentration | Assay Condition | Key Quantitative Outcome | Reference(s) |
|---|---|---|---|---|
| Hericenones C, D, E | 10 µg/mL | Co-treatment with a low dose of NGF (5 ng/mL) | Neurite outgrowth activity became comparable to that induced by a high dose of NGF (50 ng/mL). | [5][6] |
| Hericenone E | 10 µg/mL | Co-treatment with NGF (5 ng/mL) | Stimulated NGF secretion to a level two-fold higher than the positive control (50 ng/mL NGF alone). |[5] |
Molecular Signaling Pathways
The neurotrophic effects of hericenones are mediated by their influence on intracellular signaling cascades that govern neuronal survival and differentiation. Research, particularly on Hericenone E, has elucidated a dual mechanism of action: stimulating endogenous NGF synthesis and potentiating NGF-induced signaling through the TrkA receptor.[3][8] The primary pathways involved are the MEK/ERK and PI3K/Akt pathways.[3][5] Additionally, extracts from H. erinaceus have been shown to promote NGF gene expression via the JNK signaling pathway.[9]
-
NGF Synthesis and Secretion : Hericenones stimulate glial cells (e.g., astrocytes) to synthesize and secrete NGF.[4]
-
TrkA Receptor Activation : The secreted NGF binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), on the surface of neuronal cells.[3]
-
Downstream Cascade Activation : NGF binding triggers the autophosphorylation of the TrkA receptor, initiating downstream signaling.[3]
-
NGF-Independent Effects : Interestingly, Hericenone E has also been shown to increase the phosphorylation of ERK and Akt independently of NGF, suggesting a direct effect on these pathways or the involvement of other complementary signaling mechanisms.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the neurotrophic properties of hericenones.
Neurite Outgrowth Potentiation Assay in PC12 Cells
This assay assesses the ability of a compound to enhance NGF-induced neurite formation.[11]
-
Cell Seeding:
-
Coat 24-well plates with an appropriate extracellular matrix (e.g., collagen type I).
-
Seed rat pheochromocytoma (PC12) cells at a density of 1 x 10⁴ cells/well.
-
Culture for 24 hours in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
-
Treatment:
-
After 24 hours, replace the medium with a low-serum medium (e.g., 1% horse serum).
-
Prepare treatment groups:
-
Negative Control: Low-serum medium only.
-
Positive Control: Medium with an optimal concentration of NGF (e.g., 50 ng/mL).
-
Low-Dose NGF Control: Medium with a sub-optimal concentration of NGF (e.g., 5 ng/mL).
-
Test Groups: Medium with low-dose NGF (5 ng/mL) plus various concentrations of the test hericenone.
-
-
Treat the cells and incubate for 48-72 hours.
-
-
Quantification:
-
Using a phase-contrast microscope, examine at least 100 cells per well.
-
A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is longer than the diameter of the cell body.
-
Calculate the percentage of neurite-bearing cells for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine significance.
-
NGF Synthesis Assay in Astroglial Cells
This protocol quantifies the amount of NGF secreted by astroglial cells in response to treatment.[2]
-
Cell Culture:
-
Prepare primary astroglial cells from the brains of neonatal mice.
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum in 24-well plates until confluent.
-
-
Treatment:
-
Replace the culture medium with a fresh, serum-free medium.
-
Add the test hericenones at the desired concentrations to the wells.
-
Incubate for 24-48 hours.
-
-
NGF Quantification (ELISA):
-
Collect the culture supernatant from each well.
-
Centrifuge to remove any cellular debris.
-
Quantify the concentration of NGF in the supernatant using a commercial two-site enzyme-linked immunosorbent assay (ELISA) kit specific for mouse NGF, following the manufacturer's instructions.
-
Read the absorbance using a microplate reader and calculate NGF concentrations based on a standard curve.
-
Western Blot Analysis for Signaling Pathway Activation
This method is used to detect the phosphorylation (activation) of key proteins in the MEK/ERK and PI3K/Akt pathways.
-
Cell Lysis:
-
Treat PC12 or other relevant cells with hericenones and/or NGF for specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK, phospho-Akt) and total forms for normalization.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of phosphorylated proteins to that of the corresponding total proteins.
-
Conclusion and Future Directions
The hericenone family of compounds, derived from Hericium erinaceus, presents a compelling class of molecules with significant neurotrophic properties. Hericenones C, D, E, and H have been shown to stimulate the synthesis of Nerve Growth Factor, a key neurotrophin for neuronal health.[4] Furthermore, these compounds can potentiate NGF-induced neurite outgrowth, indicating their potential to enhance endogenous neuro-regenerative processes.[5] The underlying mechanisms are primarily linked to the activation of the MEK/ERK and PI3K/Akt signaling pathways, downstream of the TrkA receptor.[3]
Conversely, current literature does not support a neurotrophic role for this compound; instead, it has been identified as having cytotoxic properties against HeLa cells.[3] This highlights the structural specificity required for neurotrophic activity within this class of compounds.
For drug development professionals, hericenones represent a promising starting point for the design of novel therapeutics for neurodegenerative diseases. Future research should focus on:
-
Elucidating the specific structure-activity relationships that govern neurotrophic versus cytotoxic effects.
-
Investigating the in vivo efficacy and bioavailability of the most potent hericenones in animal models of neurodegeneration.
-
Further exploring the direct, NGF-independent signaling activities of these compounds.
A deeper understanding of these aspects will be crucial for harnessing the therapeutic potential of hericenones to combat the growing challenge of neurological disorders.
References
- 1. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Hericenone A and its role in neuronal differentiation
An In-depth Technical Guide to Hericenone A and its Role in Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a benzenoid compound isolated from the fruiting body of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane.[1][2] This mushroom has been utilized in traditional medicine for centuries, and modern research is uncovering the therapeutic potential of its bioactive constituents.[1][3] Hericenones, a class of aromatic compounds including this compound, are of significant scientific interest for their neurotrophic properties.[4] These low-molecular-weight molecules can cross the blood-brain barrier, a critical feature for neurologically active therapeutic agents.
This technical guide provides a comprehensive overview of the current understanding of this compound and its related compounds, focusing on their role in promoting neuronal differentiation. It details the underlying signaling pathways, presents quantitative efficacy data, and provides detailed experimental protocols for researchers in the field. While much of the specific research has focused on Hericenones C, D, and E, their shared structural class provides the most current framework for understanding the potential mechanisms of this compound.
Mechanism of Action: Stimulation of NGF Synthesis and Potentiation of Neurite Outgrowth
The primary mechanism by which hericenones exert their neurotrophic effects is through the stimulation of Nerve Growth Factor (NGF) synthesis and the potentiation of NGF-mediated signaling pathways. NGF is a crucial neurotrophin for the survival, growth, and differentiation of neurons.
Hericenones have been shown to induce the secretion of NGF from astroglial cells. This secreted NGF then acts on neuronal cells, such as PC12 rat pheochromocytoma cells—a widely used model for studying neuronal differentiation—to promote neurite outgrowth. Studies have demonstrated that while hericenones alone may not induce neurite outgrowth, they significantly potentiate this effect in the presence of low concentrations of NGF. This suggests a synergistic or sensitizing role, making neuronal cells more responsive to existing neurotrophic signals. This potentiation is achieved through the activation of the TrkA receptor and its downstream signaling cascades.
Key Signaling Pathways in Hericenone-Mediated Neuronal Differentiation
The neurotrophic activity of hericenones converges on canonical NGF signaling pathways. The binding of NGF to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), triggers receptor dimerization and autophosphorylation, initiating downstream cascades that are critical for neuronal differentiation. Hericenone E, a closely related compound, has been shown to enhance the phosphorylation of TrkA, as well as the downstream effectors ERK1/2 and Akt.
TrkA/MEK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras/Raf/MEK/ERK cascade, is a principal route for NGF-induced neurite outgrowth. Upon TrkA activation, a series of phosphorylation events leads to the activation of Extracellular signal-Regulated Kinase (ERK1/2). Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes required for neuronal differentiation, such as those for cytoskeletal proteins that form neurites. Hericenones enhance the phosphorylation of ERK1/2, thereby potentiating this pathway.
Caption: Hericenone-potentiated NGF-TrkA-MEK/ERK signaling pathway.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of TrkA activation, primarily involved in promoting cell survival. Activated TrkA recruits and activates PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Akt then phosphorylates various targets that inhibit apoptosis and promote cell survival, which is essential for stable neuronal differentiation. Hericenone E has been shown to increase the phosphorylation of Akt, indicating its role in enhancing this pro-survival signaling.
Caption: Hericenone-potentiated NGF-TrkA-PI3K/Akt signaling pathway.
Quantitative Data Presentation
The following tables summarize the quantitative data from studies on hericenones, demonstrating their efficacy in stimulating NGF synthesis and potentiating neurite outgrowth.
Table 1: Effect of Hericenones on NGF Secretion in Mouse Astroglial Cells
| Compound | Concentration | NGF Secreted (pg/mL) |
|---|---|---|
| Hericenone C | 33 µg/mL | 23.5 ± 1.0 |
| Hericenone D | 33 µg/mL | 10.8 ± 0.8 |
| Hericenone E | 33 µg/mL | 13.9 ± 2.1 |
| Hericenone H | 33 µg/mL | 45.1 ± 1.1 |
Data from Kawagishi et al., as cited in a 2010 review, demonstrating the ability of Hericenones to stimulate NGF biosynthesis.
Table 2: Potentiation of NGF-Induced Neurite Outgrowth in PC12 Cells by Hericenones
| Treatment | Concentration | Percentage of Neurite-Bearing Cells (%) |
|---|---|---|
| Medium Only (Negative Control) | - | < 5 |
| NGF | 5 ng/mL | ~20 |
| NGF (Positive Control) | 50 ng/mL | ~45 |
| Hericenone C + NGF (5 ng/mL) | 10 µg/mL | ~35 |
| Hericenone D + NGF (5 ng/mL) | 10 µg/mL | ~40 |
| Hericenone E + NGF (5 ng/mL) | 10 µg/mL | ~45 |
Data extrapolated from graphical representations in Phan et al. (2014), showing that Hericenones C, D, and E potentiate neurite outgrowth in the presence of a low concentration of NGF.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following are protocols for key experiments used to assess the neurotrophic effects of this compound.
General Experimental Workflow
The assessment of a novel compound like this compound typically follows a structured workflow, from initial cell culture to quantitative analysis of neuronal differentiation and signaling pathway activation.
Caption: General experimental workflow for neurotrophic potency assessment.
Neurite Outgrowth Assay in PC12 Cells
This assay is fundamental for quantifying the effects of this compound on neuronal differentiation.
-
Cell Culture and Seeding:
-
Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed cells onto collagen-coated 12-well or 24-well plates at a density of 5 x 10³ cells/well.
-
Allow cells to attach for 24 hours before treatment.
-
-
Treatment:
-
Prepare treatment groups in a low-serum medium (e.g., 1% HS).
-
Negative Control: Low-serum medium only.
-
Positive Control: NGF (50 ng/mL).
-
Low NGF Control: NGF (5 ng/mL).
-
Test Groups: this compound at various concentrations (e.g., 1, 10, 50 µM) with and without low NGF (5 ng/mL).
-
Replace the culture medium with the respective treatment media and incubate for 48-72 hours.
-
-
Quantification:
-
Capture images of the cells using a phase-contrast microscope.
-
A cell is considered neurite-bearing if it possesses at least one neurite equal to or greater than twice the diameter of the cell body.
-
Count at least 100 cells per well from randomly selected fields.
-
Calculate the percentage of neurite-bearing cells: (Number of neurite-bearing cells / Total number of cells) x 100.
-
Perform statistical analysis (e.g., one-way ANOVA) to determine significance.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the activation of key proteins in the MEK/ERK and PI3K/Akt pathways.
-
Cell Lysis and Protein Quantification:
-
Seed PC12 cells in 6-well plates and treat as described above for desired times (e.g., 15, 30, 60 minutes for phosphorylation events).
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates, centrifuge to remove debris, and determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
NGF Quantification by ELISA
This assay quantifies the amount of NGF secreted by astroglial cells in response to treatment.
-
Cell Culture and Treatment:
-
Culture primary mouse astroglial cells or a human astrocytoma cell line (e.g., 1321N1) to confluence in 96-well plates.
-
Replace the medium with fresh serum-free medium containing this compound at the desired concentration (e.g., 33 µg/mL).
-
Incubate for 24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the NGF concentration using a commercial NGF ELISA kit, following the manufacturer’s instructions precisely.
-
Generate a standard curve using recombinant NGF standards to calculate the NGF concentration in the samples.
-
Cell Viability (MTT) Assay
This assay is performed to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Treat cells with the same concentrations of this compound used in the primary assays.
-
Incubate for the same duration (e.g., 48-72 hours).
-
-
MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours at room temperature in the dark, mixing to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Discussion and Future Directions
The available evidence indicates that hericenones, as a class of compounds, are potent stimulators of NGF synthesis and potentiators of its neurotrophic signaling. This compound, as a member of this class, holds significant promise as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where neurotrophic support is diminished. The ability of these small molecules to cross the blood-brain barrier makes them particularly attractive candidates for drug development.
However, research specifically isolating the effects of this compound is still needed. Future studies should focus on:
-
Directly quantifying the efficacy of pure this compound in NGF synthesis and neurite outgrowth potentiation.
-
Elucidating the precise molecular interactions between hericenones and components of the NGF signaling pathway.
-
Investigating potential direct, NGF-independent neurotrophic effects, as some related compounds from Hericium erinaceus have been shown to act via TrkB-independent pathways converging on ERK.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of neurodegeneration.
By addressing these questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for novel treatments for debilitating neurological disorders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Hericenone A and the TrkA/Erk1/2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hericenones, a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus, have garnered significant scientific interest for their neurotrophic properties. This technical guide provides an in-depth analysis of the effects of Hericenone A and its close structural analogs on the Tropomyosin receptor kinase A (TrkA)/Extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathway, a critical cascade for neuronal survival, differentiation, and neurite outgrowth. This document synthesizes quantitative data from key studies, details relevant experimental methodologies, and presents visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the field of neurobiology and drug discovery.
Introduction
Neurotrophic factors, such as Nerve Growth Factor (NGF), play a pivotal role in the development, maintenance, and plasticity of the nervous system.[1] The binding of NGF to its high-affinity receptor, TrkA, initiates a signaling cascade that is fundamental for neuronal function. Dysregulation of this pathway has been implicated in various neurodegenerative diseases.[1] Hericenones, low-molecular-weight compounds capable of crossing the blood-brain barrier, have emerged as promising therapeutic agents due to their ability to stimulate NGF synthesis and potentiate NGF-induced neurite outgrowth.[2][3] This guide focuses on the molecular mechanisms by which these compounds, particularly this compound and its analogs, modulate the TrkA/Erk1/2 pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of hericenones on NGF synthesis and the activation of downstream signaling pathways.
Table 1: Effect of Hericenones on Nerve Growth Factor (NGF) Secretion
| Compound | Cell Line | Concentration | NGF Secretion (pg/mL) | Fold Increase vs. Control | Reference |
| Hericenone C | Mouse astroglial cells | 33 µg/mL | 23.5 ± 1.0 | - | [3] |
| Hericenone D | Mouse astroglial cells | 33 µg/mL | 10.8 ± 0.8 | - | [3] |
| Hericenone E | Mouse astroglial cells | 33 µg/mL | 13.9 ± 2.1 | - | [3] |
| Hericenone H | Mouse astroglial cells | 33 µg/mL | 45.1 ± 1.1 | - | [3] |
| Hericenone E | PC12 cells | 10 µg/mL (with 5 ng/mL NGF) | ~120 | ~2-fold vs. NGF alone | [4] |
Table 2: Potentiation of NGF-Induced Neurite Outgrowth by Hericenones in PC12 Cells
| Treatment | Percentage of Neurite-Bearing Cells | Reference |
| Control (Low-serum medium) | < 5% | [5] |
| NGF (5 ng/mL) | ~20% | [4] |
| Hericenones (10 µg/mL) | < 10% | [4] |
| Hericenones (10 µg/mL) + NGF (5 ng/mL) | ~45% | [4] |
| NGF (50 ng/mL) (Positive Control) | ~45% | [4] |
Table 3: Effect of Hericenone Analogs on TrkA and Erk1/2 Phosphorylation
| Compound | Cell Line | Treatment | Target Protein | Fold Increase in Phosphorylation (vs. NGF alone) | Reference |
| Compound 1 | PC12 | 30 µM + 2 ng/mL NGF | p-TrkA (Y490) | ~2.5 | [6] |
| Compound 1 | PC12 | 30 µM + 2 ng/mL NGF | p-Erk1/2 | ~2.0 | [6] |
| Erinacine A | PC12 | 30 µM + 2 ng/mL NGF | p-TrkA (Y490) | ~2.0 | [6] |
| Erinacine A | PC12 | 30 µM + 2 ng/mL NGF | p-Erk1/2 | ~1.8 | [6] |
| Hericenone E | PC12 | With NGF | p-Erk, p-Akt | Increased | [4] |
*Note: Compound 1 (4-chloro-3,5-dimethoxybenzoic methyl ester) and Erinacine A are other neurotrophic compounds isolated from Hericium erinaceus, and their effects on the TrkA/Erk1/2 pathway provide a model for the potential action of this compound.[6][7]
Signaling Pathways
Hericenones appear to exert their neurotrophic effects through a dual mechanism: stimulating the synthesis of NGF and potentiating the NGF-induced signaling cascade. The binding of NGF to the TrkA receptor triggers its dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways, including the Ras-Raf-MEK-Erk and the PI3K-Akt pathways.[8][9] Hericenones enhance this process, leading to a more robust and sustained activation of Erk1/2, which is crucial for neurite outgrowth.[4][6]
Proposed signaling pathway for this compound's neurotrophic effects.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the neurotrophic effects of this compound and its impact on the TrkA/Erk1/2 signaling pathway.
PC12 Cell Culture and Differentiation
-
Objective: To maintain and prepare PC12 cells for subsequent assays.
-
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagen Type I coated plates/flasks
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
-
Protocol:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]
-
Subculturing: Passage cells every 2-3 days when they reach 80% confluency.[10]
-
Differentiation (for specific assays): To induce a neuronal phenotype, reduce the serum concentration to a low-serum medium (e.g., DMEM with 1% HS) and add Nerve Growth Factor (NGF) at a final concentration of 50-100 ng/mL. Culture for 3-7 days, replacing the medium with fresh differentiation medium every 2-3 days.[10]
-
Neurite Outgrowth Assay
-
Objective: To quantify the potentiation of NGF-induced neurite outgrowth by this compound.
-
Protocol:
-
Cell Seeding: Seed PC12 cells in collagen-coated 24-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[10]
-
Treatment: Replace the medium with a low-serum medium containing the desired concentrations of this compound, with or without a low concentration of NGF (e.g., 5 ng/mL). Include appropriate controls (vehicle control, NGF alone).[5][10]
-
Incubation: Incubate the cells for 48-96 hours.[5]
-
Imaging: Capture images of multiple random fields for each well using a phase-contrast microscope.[5]
-
Analysis: A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. Calculate the percentage of neurite-bearing cells by counting at least 100 cells per well.[5][10]
-
Experimental workflow for the neurite outgrowth assay.
Western Blot Analysis for TrkA and Erk1/2 Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation status of TrkA and Erk1/2.
-
Protocol:
-
Cell Treatment and Lysis: Seed PC12 cells in 6-well plates and treat with this compound +/- NGF for the desired time (e.g., 15 minutes for TrkA phosphorylation, 30 minutes for Erk1/2 phosphorylation).[11] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total TrkA, phospho-TrkA (e.g., Tyr490), total Erk1/2, and phospho-Erk1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.[12]
-
-
Detection and Analysis: Detect protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.[11][12]
-
Conclusion
The available evidence strongly suggests that this compound and its analogs are potent modulators of the TrkA/Erk1/2 signaling pathway. By stimulating NGF synthesis and enhancing NGF-mediated signaling, these compounds promote neuronal survival and neurite outgrowth. These findings highlight the therapeutic potential of hericenones for neurodegenerative disorders. Further research, including in vivo studies and more detailed investigations into the direct interactions of this compound with components of the signaling cascade, is warranted to fully elucidate its mechanism of action and advance its clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
The Neuroprotective Landscape of Hericenone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hericenone A, a meroterpenoid derived from the fruiting body of the medicinal mushroom Hericium erinaceus, is a promising small molecule in the field of neurotherapeutics. Its potential to cross the blood-brain barrier positions it as a compelling candidate for addressing a range of neurodegenerative conditions. This technical guide provides a comprehensive overview of the foundational research into the neuroprotective effects of this compound and its related compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of Neurotrophic and Neuroprotective Activities
The neuroprotective effects of hericenones are primarily attributed to their ability to stimulate the synthesis of Nerve Growth Factor (NGF) and protect neurons from various stressors. The following tables summarize the key quantitative findings from in vitro studies. It is important to note that much of the existing research has been conducted on a range of hericenones, and data specific to this compound is often presented alongside that of its analogues.
Table 1: Effect of Hericenones on Nerve Growth Factor (NGF) Synthesis
| Compound | Cell Line | Concentration | NGF Secretion (pg/mL) | Fold Increase vs. Control | Citation |
| Hericenone C | 1321N1 human astrocytoma cells | 10 µg/mL | Not specified | Stimulated NGF synthesis | [1] |
| Hericenone D | 1321N1 human astrocytoma cells | 10 µg/mL | Not specified | Stimulated NGF synthesis | [1] |
| Hericenone E | 1321N1 human astrocytoma cells | 10 µg/mL | ~180 | ~2.0 | [2] |
| Hericenone H | 1321N1 human astrocytoma cells | 10 µg/mL | Not specified | Stimulated NGF synthesis | [1] |
| H. erinaceus Extract | 1321N1 human astrocytoma cells | 50 µg/mL | ~150 | ~1.5 | [3] |
Note: While this compound has been identified as a key bioactive compound, specific quantitative data on its direct impact on NGF secretion is not as readily available as for other hericenones like C, D, E, and H. The data presented here for other hericenones provides a strong rationale for the neurotrophic potential of this class of compounds.
Table 2: Potentiation of NGF-Induced Neurite Outgrowth by Hericenones
| Compound | Cell Line | Concentration | Observation | Citation |
| This compound | PC12 | Not specified | Potentiated NGF-induced neurite outgrowth | [4] |
| Hericenone C | PC12 | 10 µg/mL | Potentiated NGF (5 ng/mL)-induced neurite outgrowth to a level comparable to 50 ng/mL NGF | [2] |
| Hericenone D | PC12 | 10 µg/mL | Potentiated NGF (5 ng/mL)-induced neurite outgrowth to a level comparable to 50 ng/mL NGF | [2] |
| Hericenone E | PC12 | 10 µg/mL | Potentiated NGF (5 ng/mL)-induced neurite outgrowth to a level comparable to 50 ng/mL NGF | [2] |
Signaling Pathways in Hericenone-Mediated Neuroprotection
The neurotrophic effects of hericenones are primarily mediated through the activation of key signaling cascades that govern neuronal survival and differentiation. Research on Hericenone E, a close analogue of this compound, has provided significant insights into these mechanisms.[2]
TrkA/Erk1/2 and PI3K/Akt Signaling Pathways
Hericenones have been shown to potentiate NGF-induced neurite outgrowth through the activation of the TrkA receptor and its downstream signaling pathways, namely the Ras/MEK/ERK and PI3K/Akt pathways.[2][5][6] The binding of NGF to its high-affinity receptor, TrkA, triggers a cascade of phosphorylation events, leading to the activation of Erk1/2 and Akt, which are crucial for promoting neuronal survival and differentiation.[2][5][6] Interestingly, Hericenone E has also been observed to induce the phosphorylation of ERK and Akt independently of NGF, suggesting a direct modulatory effect on these pathways.[2][7]
References
- 1. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ojs.wiserpub.com [ojs.wiserpub.com]
- 5. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
The Architectural Blueprint of a Neurotrophic Agent: A Technical Guide to the Chemical Synthesis of Hericenone A
For Researchers, Scientists, and Drug Development Professionals
Hericenone A, a prominent member of the hericenone family of cyathane-type diterpenoids, has garnered significant scientific interest for its potential neurotrophic properties. Isolated from the edible mushroom Hericium erinaceus, this natural product has demonstrated the ability to stimulate Nerve Growth Factor (NGF) synthesis, a crucial process for the survival, development, and function of neurons. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the strategic approaches, experimental protocols, and the biological pathways it is believed to modulate.
Core Synthetic Strategies: A Divergent Approach
The total synthesis of this compound has been accomplished through various methodologies, with a notable strategy being a divergent approach that allows for the synthesis of multiple hericenone analogues from a common intermediate. This strategy, pioneered by the Kobayashi group, offers flexibility and efficiency in accessing a library of these neurotrophic compounds for further structure-activity relationship (SAR) studies.[1] A key feature of this synthesis is the construction of a geranyl-substituted resorcinol (B1680541) core.
The first unambiguous total synthesis of this compound was reported by Rama Rao and Reddy, which also led to a revision of its initially proposed structure.[2] A pivotal reaction in many synthetic routes to this compound and its analogues is the Stille coupling, a versatile palladium-catalyzed cross-coupling reaction that facilitates the formation of key carbon-carbon bonds.[3][4]
Experimental Workflow: Constructing this compound
The following diagram outlines a generalized experimental workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.
References
Methodological & Application
Application Notes & Protocols: Extraction of Hericenone A from Hericium erinaceus
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hericium erinaceus, commonly known as Lion's Mane mushroom, is a subject of significant scientific interest due to its production of bioactive compounds with therapeutic potential, particularly in neurobiology.[1][2][3] The fruiting bodies of this mushroom are a source of hericenones, a class of aromatic compounds.[4][5] Hericenone A, along with its analogues, is studied for its potential to stimulate Nerve Growth Factor (NGF) synthesis, a crucial protein for the growth, maintenance, and survival of neurons. This document provides detailed protocols for the extraction, purification, and analysis of this compound from H. erinaceus fruiting bodies, tailored for research and drug development applications.
Data Presentation: Comparative Analysis of Extraction Methods
While specific quantitative yield data for this compound is not extensively published, the following table summarizes data for related hericenones from H. erinaceus to provide a comparative insight into the efficiency of various extraction methodologies. The choice of method can significantly impact the yield and purity of the target compound.
Table 1: Comparison of Extraction Methods for Hericenone-Related Compounds
| Extraction Method | Key Parameters | Compound(s) Analyzed | Yield / Efficiency | Reference(s) |
|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE-CO₂) | 70°C, 350 bar, 40 min | Hericenone C | 43.35 ± 0.06 mg/g of extract | |
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol (B145695), 45 min, 1:30 g/mL ratio | Erinacine A & Polyphenols* | Optimized for high antioxidant activity | |
| Solvent Extraction (Maceration) | Acetone (B3395972) or Ethanol, Room Temperature | Hericenones (General) | Standard qualitative method |
| Reflux Extraction | 65% Ethanol, 62°C, 30 min, 1:32 g/mL ratio | General Extract | Standard traditional method | |
Note: Data for Erinacine A (from mycelium) is included to illustrate the optimization parameters of UAE, a method also applicable to this compound from fruiting bodies.
Experimental Workflow
The overall process for isolating this compound involves several key stages, from initial sample preparation to final analysis.
Caption: Experimental workflow for this compound extraction.
Experimental Protocols
Sample Preparation
Proper preparation of the raw material is critical for maximizing extraction efficiency.
-
1.1. Harvesting and Cleaning: Collect fresh, mature fruiting bodies of Hericium erinaceus. Gently clean the mushrooms with a soft brush to remove any substrate or debris.
-
1.2. Drying: To preserve thermolabile compounds and prepare the sample for extraction, freeze-dry (lyophilize) the fruiting bodies to a constant weight. This is the preferred method over air or oven drying, which can degrade sensitive molecules.
-
1.3. Pulverization: Grind the dried fruiting bodies into a fine powder (e.g., 40-60 mesh) using a high-speed blender or mill. This increases the surface area for solvent penetration.
Extraction Methodologies
The following protocols detail common methods for extracting hericenones.
Protocol 2.1: Ultrasonic-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls, enhancing extraction efficiency at lower temperatures.
-
Apparatus: High-power ultrasonic bath or probe sonicator.
-
Solvent: 80% aqueous ethanol.
-
Procedure:
-
Weigh 10 g of powdered H. erinaceus.
-
Add 300 mL of 80% ethanol to achieve a 1:30 solid-to-liquid ratio.
-
Place the mixture in an ice bath to maintain a low temperature during sonication.
-
Sonicate for 45 minutes at a fixed frequency (e.g., 40 kHz) and power (e.g., 200 W).
-
After extraction, proceed to Section 3: Post-Extraction Processing .
-
Protocol 2.2: Solvent Maceration (Cold Soak)
This is a conventional method involving soaking the material in a solvent at room temperature.
-
Apparatus: Large glass container with a lid (e.g., Erlenmeyer flask).
-
Solvent: Acetone or 95% Ethanol.
-
Procedure:
-
Place 100 g of powdered H. erinaceus in the glass container.
-
Add 2 L of acetone or ethanol.
-
Seal the container and let it stand at room temperature for 24-48 hours with occasional agitation.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all filtrates and proceed to Section 3: Post-Extraction Processing .
-
Post-Extraction Processing
-
3.1. Filtration and Concentration:
-
Centrifuge the crude extract mixture (from UAE) at 8000 x g for 10 minutes to pellet solid debris. For maceration extracts, simple filtration through Whatman No. 1 paper may suffice.
-
Collect the supernatant/filtrate. For precise analysis, filter through a 0.45 µm syringe filter.
-
Concentrate the combined extracts using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the solvent.
-
-
3.2. Solvent Partitioning (Fractionation):
-
Resuspend the concentrated crude extract in water.
-
Perform sequential liquid-liquid partitioning using solvents of increasing polarity. First, partition against a non-polar solvent like n-hexane to remove lipids.
-
Collect the aqueous layer and subsequently partition it against a medium-polarity solvent, such as ethyl acetate (B1210297) or chloroform. The hericenones, including this compound, will preferentially move to the ethyl acetate/chloroform fraction.
-
Collect the organic fraction and concentrate it to dryness to yield a hericenone-enriched extract.
-
Purification and Analysis
-
4.1. Purification: The enriched extract contains a mixture of hericenones and other compounds. Further purification is required to isolate this compound.
-
Column Chromatography: Employ silica (B1680970) gel column chromatography as an initial fractionation step, eluting with a gradient of n-hexane and ethyl acetate to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Use semi-preparative reversed-phase HPLC (e.g., with a C18 column) for final purification of the fractions containing this compound.
-
-
4.2. Identification and Quantification:
-
The identity and purity of isolated this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Quantification is typically performed using High-Performance Liquid Chromatography with a UV or Diode Array Detector (HPLC-UV/DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Signaling Pathway
Hericenones have been shown to potentiate Nerve Growth Factor (NGF) signaling, a pathway critical for neuronal health. While Hericenone E is often cited in mechanistic studies, it provides a model for the potential action of related compounds like this compound. The compounds enhance NGF-induced neurite outgrowth by activating key downstream signaling cascades.
Caption: Potentiation of NGF signaling by hericenones.
References
Application Notes and Protocols for the Quantification of Hericenone A using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hericenone A is a bioactive compound isolated from the medicinal mushroom Hericium erinaceus (Lion's Mane). It belongs to a class of aromatic compounds known as hericenones, which have garnered significant scientific interest for their potential neurotrophic and neuroprotective properties. Accurate and precise quantification of this compound is crucial for quality control of raw materials and formulated products, pharmacokinetic studies, and research into its biological activities. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The quantification is performed by detecting the UV absorbance of this compound at its maximum absorption wavelength and comparing the peak area to a standard calibration curve.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate quantification and to prolong the life of the HPLC column. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
1.1. Materials and Reagents
-
Fruiting bodies or mycelia of Hericium erinaceus
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
This compound analytical standard (CAS 126654-52-2)
-
Syringe filters (0.45 µm)
1.2. Extraction Procedure (Ultrasonic-Assisted Extraction)
-
Drying and Grinding: Dry the Hericium erinaceus material (fruiting bodies or mycelia) at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction: Accurately weigh a known amount of the powdered sample (e.g., 1.0 g) into a suitable flask. Add a measured volume of extraction solvent (e.g., 20 mL of methanol or 80% ethanol).
-
Sonication: Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.
-
Centrifugation and Filtration: After extraction, centrifuge the mixture to pellet the solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Method
The following HPLC parameters are recommended for the analysis of this compound. These are based on methods developed for structurally similar hericenones and may require fine-tuning for optimal performance with this compound.
2.1. Instrumentation
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40, v/v) or Gradient: Methanol and Water with 0.1% Formic Acid[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30°C |
| Detection Wavelength | 295 nm (based on Hericenone C) or determine λmax of this compound standard[1] |
| Run Time | 20-30 minutes (adjust as needed for peak elution and column flushing) |
2.3. Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.
2.4. Calibration Curve
Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.
2.5. Quantification of this compound in Samples
Inject the prepared sample solutions into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Data Presentation
Quantitative Data Summary
The following table summarizes typical validation parameters for an HPLC-UV method for hericenones, based on a validated method for Hericenone C.[1] These values should be established specifically for the this compound method.
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
The content of hericenones can vary significantly between different strains and cultivation conditions of Hericium erinaceus. The following table presents some reported values for Hericenones C and D.
| Hericium erinaceus Strain | Hericenone C Content (mg/g dry weight) | Hericenone D Content (mg/g dry weight) |
| Norugungdenglee-2 | 8.289 ± 0.593 | - |
| KFRI-1453 | - | 4.657 ± 0.462 |
| KFRI-1093 | - | - |
Data from a study on various Hericium strains.[2]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Signaling Pathways of Hericenones
Hericenones have been reported to modulate several key signaling pathways involved in neuroprotection and anti-inflammatory responses.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Hericenone A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hericenone A is a benzenoid compound isolated from the fruiting body of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. Along with other hericenones and erinacines, it has garnered scientific interest for its potential neurotrophic properties, primarily through the stimulation of Nerve Growth Factor (NGF) synthesis.[1][2] Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies, bioavailability assessments, and understanding its mechanism of action. This document provides a detailed protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
While specific, validated methods for the quantification of this compound in biological matrices are not extensively reported in the literature, this protocol has been developed based on established methodologies for related compounds and general principles of bioanalytical method validation.
Quantitative Data Summary
Due to the limited availability of pharmacokinetic data for this compound in the public domain, the following table presents a template for how such data would be presented. Researchers can populate this table with their experimental findings. For context, pharmacokinetic data for the related compound, Erinacine A, has been included.
Table 1: Pharmacokinetic Parameters of Erinacine A in Rats
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (µg/mL) | 1.40 ± 1.14 | 4.53 ± 3.42 |
| Tmax (min) | 360.00 ± 131.45 | - |
| AUC (mg·min/L) | 38.02 ± 0.03 (AUC0-60) | 43.60 ± 0.06 (AUC0-∞) |
| t½ (min) | - | 20.85 ± 0.03 |
| Absolute Bioavailability (%) | 24.39 | - |
| Data for Erinacine A is provided for illustrative purposes.[3] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a general method for the extraction of this compound from plasma samples.
Materials:
-
Biological matrix (e.g., plasma)
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative instrument parameters for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Table 2: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min: 5% B, 1-8 min: 5-95% B, 8-10 min: 95% B, 10.1-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 400°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 3 |
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | To be optimized |
| Internal Standard | To be determined empirically | To be determined empirically | To be optimized |
| Note: Specific MRM transitions for this compound are not readily available in the literature and must be determined by infusing a standard solution of the compound into the mass spectrometer. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Proposed Signaling Pathway for Hericenone-Induced NGF Synthesis
Hericenones are reported to stimulate NGF synthesis, and studies on related compounds like Hericenone E suggest the involvement of the MEK/ERK and PI3K/Akt pathways.[4][5]
Caption: this compound signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Hericenone A Bioactivity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hericenone A is a member of the hericenones, a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus. These compounds are of significant interest to the scientific community for their potential neurotrophic, neuroprotective, anti-inflammatory, and cytotoxic activities. Due to their low molecular weight, hericenones are capable of crossing the blood-brain barrier, making them promising candidates for the development of therapeutics for neurodegenerative diseases and other conditions.[1] This document provides detailed application notes and protocols for utilizing various cell culture models to assess the diverse bioactivities of this compound. While specific data for this compound is emerging, many of the methodologies are adapted from extensive research on closely related and well-studied hericenones, such as Hericenone C, D, and E.
Data Presentation: Comparative Bioactivity of Hericenones
The following tables summarize quantitative data on the bioactivity of various hericenones to provide a comparative context for the evaluation of this compound.
Table 1: Neurotrophic and Neuroprotective Effects of Hericenones
| Compound | Cell Line | Assay | Concentration | Observed Effect | Reference(s) |
| Hericenone C, D, E | PC12 | Neurite Outgrowth Potentiation | 10 µg/mL (with 5 ng/mL NGF) | Significantly increased percentage of neurite-bearing cells. | [2][3] |
| Hericenone C | Mouse Astroglial Cells | NGF Secretion | 33 µg/mL (57.8 µM) | 23.5 ± 1.0 pg/mL NGF secreted. | [4] |
| Hericenone D | Mouse Astroglial Cells | NGF Secretion | 33 µg/mL (55.1 µM) | 10.8 ± 0.8 pg/mL NGF secreted. | [4] |
| Hericenone E | Mouse Astroglial Cells | NGF Secretion | 33 µg/mL (55.5 µM) | 13.9 ± 2.1 pg/mL NGF secreted. | |
| Hericenone H | Mouse Astroglial Cells | NGF Secretion | 33 µg/mL (55.5 µM) | 45.1 ± 1.1 pg/mL NGF secreted. | |
| 3-Hydroxyhericenone F | Neuro2a | Neuroprotection (ER Stress) | Not Specified | Protective activity against ER stress-dependent cell death. |
Table 2: Anti-inflammatory and Cytotoxic Effects of Hericenones
| Compound | Cell Line | Assay | IC50 Value | Reference(s) |
| This compound | HeLa | Cytotoxicity | Not Specified (complete inhibition at 100 µg/mL) | |
| Hericenone B | HeLa | Cytotoxicity | Not Specified (complete inhibition at 6.3 µg/mL) | |
| Hericenone Q | Hep-G2 | Cytotoxicity | 23.89 µM | |
| Hericenone Q | HCT-116 | Cytotoxicity | 65.64 µM | |
| Hericenone L | EC109 | Cytotoxicity | 46 µg/mL |
I. Neurotrophic Activity: Neurite Outgrowth Potentiation in PC12 Cells
The rat pheochromocytoma (PC12) cell line is a well-established model for studying neuronal differentiation. In response to Nerve Growth Factor (NGF), PC12 cells extend neurites, mimicking sympathetic neurons. This model is ideal for assessing the potential of this compound to potentiate NGF-induced neurite outgrowth. Hericenones typically do not induce neurite outgrowth on their own but can enhance the effect of a sub-optimal concentration of NGF.
Experimental Protocol: Neurite Outgrowth Assay
1. Materials:
-
PC12 cells
-
Complete Growth Medium: RPMI-1640 supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
Low-Serum Medium: RPMI-1640 supplemented with 2% HS, 1% FBS, and 1% penicillin-streptomycin.
-
This compound (stock solution in DMSO)
-
Nerve Growth Factor (NGF)
-
Poly-L-lysine coated 24-well plates
-
Phase-contrast microscope with a camera
2. Procedure:
-
Cell Seeding: Seed PC12 cells in poly-L-lysine coated 24-well plates at a density of 5 x 10³ cells per well in complete growth medium and incubate overnight (37°C, 5% CO₂).
-
Treatment:
-
After 24 hours, replace the complete growth medium with low-serum medium.
-
Prepare treatment groups in the low-serum medium:
-
Negative Control: Vehicle (DMSO) only.
-
Positive Control: Optimal concentration of NGF (e.g., 50 ng/mL).
-
Low NGF Control: Sub-optimal concentration of NGF (e.g., 5 ng/mL).
-
This compound alone: Various concentrations.
-
Combination: Low NGF (5 ng/mL) + various concentrations of this compound.
-
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Quantification:
-
Capture images of multiple random fields for each well.
-
Count at least 100 cells per well.
-
A cell is considered neurite-bearing if it has at least one neurite that is longer than the diameter of the cell body.
-
Calculate the percentage of neurite-bearing cells: (Number of neurite-bearing cells / Total number of cells) x 100.
-
-
Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the results.
Experimental Workflow
II. Neuroprotective Activity: Cell Viability Assays
Neuroprotective effects of this compound can be evaluated by its ability to protect neuronal cells from various stressors, such as oxidative stress or endoplasmic reticulum (ER) stress. The murine neuroblastoma Neuro2a cell line is a suitable model for these studies.
Experimental Protocol: Neuroprotection against Oxidative Stress
1. Materials:
-
Neuro2a cells
-
Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound (stock solution in DMSO)
-
Stress-inducing agent (e.g., Hydrogen Peroxide - H₂O₂)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed Neuro2a cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Stress: Add the stress-inducing agent (e.g., H₂O₂) to the wells (except for the untreated control) and incubate for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the control group (cells not exposed to the stressor).
Experimental Workflow
References
Application Notes and Protocols for Hericenone A-Potentiated Neurite Outgrowth Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hericenones, isolated from the medicinal mushroom Hericium erinaceus, are a class of aromatic compounds that have garnered significant interest for their potential neurotrophic activities. These molecules are explored for their capacity to stimulate Nerve Growth Factor (NGF) synthesis and promote neurite outgrowth, a fundamental process in neuronal development and regeneration. While several hericenones have been studied, this document focuses on providing a detailed protocol for assessing the neurite outgrowth-potentiating effects of Hericenone A. The methodologies described herein are based on established protocols for similar compounds and provide a framework for investigating the neurotrophic potential of this compound.
The rat pheochromocytoma cell line, PC12, is a well-established in vitro model for studying neuronal differentiation.[1] Upon stimulation with Nerve Growth Factor (NGF), PC12 cells cease proliferation and extend neurites, mimicking the behavior of sympathetic neurons.[1] Research has shown that certain hericenones do not induce neurite outgrowth on their own but can significantly potentiate the effects of a low concentration of NGF.[2][3] This potentiation is mediated through key signaling cascades, including the MEK/ERK and PI3K-Akt pathways.[2]
These application notes provide a comprehensive protocol for a neurite outgrowth assay using this compound in PC12 cells, methods for quantifying the results, and a description of the underlying signaling pathways.
Data Presentation
The following table summarizes the recommended concentrations for the key reagents in the neurite outgrowth assay. These concentrations are based on studies with related hericenones and provide a starting point for optimization with this compound.
| Reagent | Cell Line | Recommended Concentration | Incubation Time | Purpose |
| This compound | PC12 | 1 - 50 µg/mL | 48 - 96 hours | Test Compound |
| Nerve Growth Factor (NGF) | PC12 | 5 ng/mL (low), 50 ng/mL (high) | 48 - 96 hours | Positive Control & Potentiation |
| Vehicle Control (e.g., DMSO) | PC12 | Match this compound concentration | 48 - 96 hours | Negative Control |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This protocol details the steps to assess the ability of this compound to potentiate NGF-induced neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Nerve Growth Factor (NGF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
24-well culture plates
-
Phase-contrast microscope
-
Image analysis software
Procedure:
-
Cell Culture and Seeding:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the PC12 cells into 24-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
-
Treatment:
-
After 24 hours, replace the growth medium with a low-serum medium (e.g., RPMI-1640 with 1% HS and 0.5% FBS).
-
Prepare the following treatment groups in the low-serum medium:
-
Negative Control: Low-serum medium with vehicle (e.g., DMSO) at the same concentration used for this compound.
-
Positive Control: NGF at a high concentration (e.g., 50 ng/mL).
-
Low NGF Control: NGF at a low concentration (e.g., 5 ng/mL).
-
This compound Alone: this compound at various concentrations.
-
Combination Treatment: Low concentration of NGF (5 ng/mL) combined with various concentrations of this compound.
-
-
Add the respective treatments to the wells.
-
-
Incubation:
-
Incubate the cells for 48 to 96 hours to allow for neurite outgrowth.
-
-
Imaging and Quantification:
-
After the incubation period, capture images of the cells in each well using a phase-contrast microscope.
-
Quantify neurite outgrowth by counting the number of neurite-bearing cells. A cell is considered neurite-bearing if it possesses at least one neurite that is twice the length of its cell body diameter.
-
Count at least 100 cells from randomly selected fields for each treatment condition.
-
Calculate the percentage of neurite-bearing cells for each group: (Number of neurite-bearing cells / Total number of cells) x 100
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.
-
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps of the neurite outgrowth assay protocol.
Caption: Experimental workflow for the neurite outgrowth assay.
Signaling Pathway
Hericenones are believed to potentiate NGF-induced neurite outgrowth by enhancing the activation of downstream signaling pathways. The binding of NGF to its receptor, TrkA, initiates a cascade involving the MEK/ERK and PI3K-Akt pathways, both of which are crucial for neuronal differentiation and survival.
Caption: Proposed signaling pathway for this compound-potentiated neurite outgrowth.
References
- 1. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Methods for Assessing the NGF-Stimulating Activity of Hericenone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro methodologies used to evaluate the nerve growth factor (NGF)-stimulating activity of Hericenone A, a compound isolated from the medicinal mushroom Hericium erinaceus. These protocols are designed to offer a standardized framework for assessing the neurotrophic potential of this compound and similar compounds.
Introduction
Nerve growth factor (NGF) is a crucial neurotrophin involved in the survival, development, and function of neurons. Small molecules that can stimulate endogenous NGF synthesis or enhance its activity are of significant interest for the development of therapeutics for neurodegenerative diseases. Hericenones, a class of aromatic compounds from Hericium erinaceus, have been identified as potent stimulators of NGF biosynthesis. While much of the research has focused on Hericenones C, D, and E, the protocols detailed herein are directly applicable to the investigation of this compound.
The primary in vitro models for assessing NGF-stimulating activity involve the use of rat pheochromocytoma (PC12) cells, which differentiate and extend neurites in response to NGF, and astroglial cells, which are a source of NGF in the central nervous system. The key assays described are the neurite outgrowth assay, quantification of NGF secretion, and analysis of the underlying signaling pathways.
Data Presentation: Quantitative Effects of Hericenones
The following tables summarize quantitative data from studies on various hericenones, providing a comparative baseline for evaluating the activity of this compound.
Table 1: Effect of Hericenones on NGF Secretion in Mouse Astroglial Cells
| Compound | Concentration | NGF Secreted (pg/mL) |
| Hericenone C | 33 µg/mL | 23.5 ± 1.0 |
| Hericenone D | 33 µg/mL | 10.8 ± 0.8 |
| Hericenone E | 33 µg/mL | 13.9 ± 2.1 |
| Hericenone H | 33 µg/mL | 45.1 ± 1.1 |
| Data sourced from studies on rodent cultured astrocytes.[1] |
Table 2: Potentiation of NGF-Induced Neurite Outgrowth in PC12 Cells by Hericenones
| Treatment | Concentration | Percentage of Neurite-Bearing Cells (%) |
| Medium Only (Negative Control) | - | < 5 |
| NGF | 5 ng/mL | ~20 |
| NGF (Positive Control) | 50 ng/mL | ~45 |
| Hericenone C + NGF | 10 µg/mL + 5 ng/mL | Significantly increased vs. 5 ng/mL NGF alone |
| Hericenone D + NGF | 10 µg/mL + 5 ng/mL | Significantly increased vs. 5 ng/mL NGF alone |
| Hericenone E + NGF | 10 µg/mL + 5 ng/mL | Significantly increased vs. 5 ng/mL NGF alone |
| Hericenones alone do not typically promote significant neurite outgrowth but potentiate the effect of a low concentration of NGF.[2][3] |
Table 3: Effect of Hericenones on NGF Secretion in PC12 Cells
| Treatment | NGF Secreted (pg/mL) |
| Hericenones C, D, E (alone) | 20-57 |
| NGF (50 ng/mL) | 157 ± 12 |
| Hericenone C (10 µg/mL) + NGF (5 ng/mL) | 100 ± 1 |
| Hericenone D (10 µg/mL) + NGF (5 ng/mL) | 143 ± 9 |
| Hericenone E (10 µg/mL) + NGF (5 ng/mL) | 319 ± 12 |
| Data indicates that Hericenone E, in particular, can significantly stimulate NGF secretion in the presence of a low dose of NGF.[4] |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
This assay is fundamental for quantifying the ability of this compound to induce or potentiate neuronal differentiation.
Objective: To determine if this compound can promote neurite outgrowth directly or enhance the neuritogenic effect of a suboptimal concentration of NGF.
Materials:
-
Rat pheochromocytoma (PC12) cells
-
RPMI-1640 medium
-
Horse serum (HS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Collagen-coated 24-well plates
-
Nerve Growth Factor (NGF), rat
-
This compound
-
Phase-contrast microscope with a camera
Protocol:
-
Cell Culture and Seeding:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
Seed the cells in collagen-coated 24-well plates at a density of 1.5 x 10⁴ cells/well.
-
Allow cells to adhere for 24 hours.
-
-
Cell Treatment:
-
After 24 hours, replace the growth medium with a low-serum medium (e.g., RPMI-1640 with 1% HS).
-
Prepare treatment groups in the low-serum medium:
-
Negative Control: Vehicle (e.g., DMSO) only.
-
Positive Control: NGF (50 ng/mL).
-
Low NGF Control: NGF (5 ng/mL).
-
This compound only: this compound at various concentrations (e.g., 1, 10, 50 µM).
-
Combination: NGF (5 ng/mL) + this compound at various concentrations.
-
-
Incubate the cells with the respective treatments for 48-72 hours.
-
-
Quantification:
-
Following incubation, capture images of the cells from at least five random fields per well using a phase-contrast microscope.
-
A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is twice the length of the cell body diameter.
-
Count at least 100 cells per well.
-
Calculate the percentage of neurite-bearing cells: (Number of neurite-bearing cells / Total number of cells) x 100.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significance.
-
Caption: Workflow for the PC12 cell neurite outgrowth assay.
Quantification of NGF Secretion by ELISA
This protocol measures the amount of NGF secreted into the culture medium by astroglial cells or PC12 cells following treatment with this compound.
Objective: To quantify the effect of this compound on NGF synthesis and secretion.
Materials:
-
Primary mouse astroglial cells or PC12 cells
-
DMEM/F12 medium (for astrocytes) or RPMI-1640 (for PC12)
-
This compound
-
Commercial NGF ELISA kit (e.g., from R&D Systems or Abcam)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Culture and Treatment:
-
Culture primary astroglial cells isolated from neonatal mouse cerebral cortices in DMEM/F12 with 10% FBS, or culture PC12 cells as described previously.
-
Seed cells in 96-well plates and grow to confluence (for astrocytes) or appropriate density (for PC12).
-
Replace the culture medium with fresh medium containing this compound at desired concentrations. Include appropriate positive and negative controls.
-
Incubate for a predetermined period (e.g., 24-48 hours).
-
-
Sample Collection:
-
After the treatment period, carefully collect the culture medium from each well.
-
Centrifuge the medium at 1,500 rpm for 10 minutes to remove any cells or debris.
-
Store the supernatant at -80°C until the assay is performed.
-
-
ELISA Procedure:
-
Perform the NGF ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the collected culture supernatants (and NGF standards) to microplate wells pre-coated with an anti-NGF antibody.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
After another incubation and wash step, add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the known NGF standards against their concentrations.
-
Calculate the concentration of NGF in the experimental samples by interpolating their absorbance values from the standard curve.
-
Caption: Workflow for quantifying NGF secretion via ELISA.
Western Blot Analysis of Signaling Pathways
This protocol is used to determine the activation of key proteins in the signaling pathways downstream of the NGF receptor (TrkA), such as the MEK/ERK and PI3K-Akt pathways.
Objective: To investigate the molecular mechanism by which this compound potentiates NGF-induced neuritogenesis.
Materials:
-
PC12 cells
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed PC12 cells in 6-well plates and treat as described in the neurite outgrowth assay for a shorter duration (e.g., 15-60 minutes) to capture phosphorylation events.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for both the phosphorylated (active) and total forms of the proteins of interest.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL detection system.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative level of protein activation.
-
Signaling Pathways
Hericenones are known to potentiate NGF-induced neuritogenesis by enhancing the phosphorylation of the TrkA receptor and activating downstream signaling cascades. The two primary pathways involved are the MEK/ERK and PI3K-Akt pathways, both of which are critical for neuronal survival and differentiation.
Caption: this compound potentiates NGF signaling via MEK/ERK and PI3K-Akt pathways.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound's neurotrophic properties. By employing neurite outgrowth assays, NGF secretion quantification, and Western blot analysis, researchers can effectively assess its potential as an NGF-stimulating agent. The synergistic effect of hericenones with NGF suggests a promising therapeutic strategy for enhancing endogenous neurotrophic support in the nervous system. Further investigation into the direct molecular targets of this compound will be crucial for a complete understanding of its mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application of Synthetic Hericenones in Neurobiology Research: A Detailed Guide
Introduction
Hericenones, a class of aromatic compounds isolated from the fruiting body of the medicinal mushroom Hericium erinaceus, have emerged as promising molecules in the field of neurobiology. While research into the specific applications of synthetic Hericenone A is still developing, extensive studies on related hericenones, such as C, D, E, and H, have demonstrated their significant potential as stimulators of Nerve Growth Factor (NGF) synthesis and as neuroprotective agents. NGF is a crucial neurotrophin for the survival, development, and function of neurons, and its decline is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's.
This document provides detailed application notes and experimental protocols for the use of synthetic hericenones in neurobiology research, drawing upon the existing literature for Hericenones C, D, E, and H as exemplary compounds. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of hericenones in various neurological and neurodegenerative conditions.
Quantitative Data Summary
The neurotrophic activity of various hericenones has been quantified, primarily through their ability to stimulate NGF secretion in cultured cells. The following table summarizes key quantitative data from these studies, providing a basis for comparison and experimental design.
| Compound | Cell Line | Concentration | NGF Secretion (pg/mL) | Reference |
| Hericenone C | Mouse astroglial cells | 33 µg/mL | 23.5 ± 1.0 | |
| Hericenone D | Mouse astroglial cells | 33 µg/mL | 10.8 ± 0.8 | |
| Hericenone E | Mouse astroglial cells | 33 µg/mL | 13.9 ± 2.1 | |
| Hericenone H | Mouse astroglial cells | 33 µg/mL | 45.1 ± 1.1 | |
| Epinephrine (Positive Control) | Mouse astroglial cells | 33 µg/mL | ~10 |
Signaling Pathways in Hericenone-Mediated Neuroprotection
Hericenones exert their neurotrophic and neuroprotective effects through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
Proposed signaling pathways for Hericenone-induced neuroprotection.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to assess the neurotrophic and neuroprotective effects of synthetic hericenones.
In Vitro Assay: Neurite Outgrowth Potentiation in PC12 Cells
This assay is fundamental for observing and quantifying the effects of hericenones on neuronal differentiation.
1. Cell Culture and Seeding:
-
Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed PC12 cells in collagen-coated 24-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment:
-
Replace the culture medium with a low-serum medium (e.g., 1% horse serum).
-
Prepare treatment groups:
-
Negative Control: Low-serum medium only.
-
Positive Control: NGF (50 ng/mL).
-
Low NGF Control: NGF (5 ng/mL).
-
Hericenone only: Hericenone at various concentrations (e.g., 1, 10, 50 µM).
-
Combination: NGF (5 ng/mL) + Hericenone at various concentrations.
-
-
Incubate the cells with the respective treatments for 48-72 hours.
3. Quantification:
-
After incubation, capture images of the cells using a phase-contrast microscope.
-
A neurite is defined as a process that is at least twice the length of the cell body diameter.
-
Count at least 100 cells per well from randomly selected fields.
-
Calculate the percentage of neurite-bearing cells: (Number of cells with neurites / Total number of cells) x 100.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significance.
Experimental workflow for the neurite outgrowth assay.
In Vitro Assay: Quantification of NGF Secretion (ELISA)
This assay measures the amount of NGF secreted by astroglial cells into the culture medium following treatment with hericenones.
1. Cell Culture and Treatment:
-
Culture primary mouse astroglial cells or a suitable astrocytoma cell line (e.g., 1321N1) in Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements.
-
Seed cells in 6-well plates and grow to confluence.
-
Replace the medium with fresh medium containing various concentrations of the test hericenone or controls.
-
Incubate for 24-48 hours.
2. Sample Collection:
-
After the treatment period, collect the culture medium from each well.
-
Centrifuge the medium to remove any cells or debris.
-
Store the supernatant at -80°C until the assay is performed.
3. ELISA Procedure:
-
Use a commercial NGF ELISA kit and follow the manufacturer's instructions.
-
Briefly, add the collected culture medium samples and NGF standards to the wells of the antibody-coated microplate.
-
Incubate to allow NGF to bind to the immobilized antibodies.
-
Wash the plate and add a biotinylated anti-NGF antibody, followed by incubation.
-
Wash again and add streptavidin-HRP conjugate.
-
After another incubation and wash, add the substrate solution to develop the color.
-
Stop the
Application Notes & Protocols: Purification of Hericenone A from Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hericenone A is a bioactive compound isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus (Lion's Mane). It belongs to a class of aromatic compounds known as hericenones, which have garnered significant scientific interest for their potential neurotrophic properties. Specifically, hericenones have been shown to stimulate the synthesis of Nerve Growth Factor (NGF), a protein crucial for the survival, development, and function of neurons. This document provides detailed protocols and application notes for the purification of this compound from crude extracts of Hericium erinaceus, offering a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
While detailed protocols specifically for this compound are not extensively available in public literature, the following methodologies are adapted from established protocols for the purification of closely related hericenones, such as Hericenone C and D, from the same fungal source. These protocols provide a robust framework for the successful isolation of this compound.
Data Presentation: Quantitative Analysis of Hericenone Purification
The yield and purity of hericenones can vary significantly depending on the strain of Hericium erinaceus, cultivation conditions, and the extraction and purification methods employed. The following table summarizes quantitative data for related hericenones to provide a benchmark for expected outcomes.
| Compound | Starting Material | Amount of Starting Material | Extraction Method | Purification Method | Yield | Purity | Reference |
| Hericenone C | H. erinaceus (Norugungdenglee-2 strain) | Not Specified | Not Specified | HPLC | 8.289 ± 0.593 mg/g | >95% | [1] |
| Hericenone C | H. erinaceus (14 days growth) | Not Specified | Not Specified | HPLC | 1.23 ± 0.10 mg/g | >95% | [1] |
| Hericenone D | Freeze-dried H. erinaceus basidiocarps | 200 g | Maceration with 80% aq. ethanol (B145695) | Column Chromatography | 13.9 mg | >95% | [2] |
| Erinacine A | H. erinaceus commercial product | ~130 g | 70% aq. ethanol | 2D Chromatography (NP/RP) | 19.4 mg | 97.4% | [3] |
| Isoflavones | H. erinaceus mycelium crude extract | 150 mg | 95% ethanol | HSCCC | 23 mg & 18 mg | 95.7% & 97.3% | [4] |
Experimental Workflow
The overall workflow for the purification of this compound involves several key stages, from the initial extraction to final purification and analysis.
Caption: Experimental workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol details the initial extraction of this compound from the fruiting bodies of Hericium erinaceus and the subsequent fractionation to enrich the target compound.
Materials:
-
Dried and powdered fruiting bodies of Hericium erinaceus
-
80% aqueous ethanol or acetone (B3395972)
-
n-hexane
-
Ethyl acetate
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Extraction:
-
Macerate the dried and powdered Hericium erinaceus (e.g., 1 kg) in 80% aqueous ethanol or acetone (e.g., 3 x 5 L) at room temperature for 24-72 hours for each extraction cycle.[5]
-
Combine the extracts and filter to remove solid residues.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[2][5]
-
-
Solvent Partitioning:
-
Suspend the crude extract in deionized water.
-
Perform sequential liquid-liquid partitioning with n-hexane to remove nonpolar impurities. Discard the n-hexane fraction.
-
Extract the aqueous layer with ethyl acetate. The ethyl acetate fraction will contain this compound and other related compounds.[2]
-
Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator.
-
Protocol 2: Column Chromatography Purification
This protocol outlines the purification of this compound from the ethyl acetate fraction using a combination of normal-phase and reversed-phase column chromatography.
Materials:
-
Dried ethyl acetate fraction
-
Silica gel (for column chromatography)
-
Reversed-phase C18 silica gel
-
Glass column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol (B129727), acetonitrile (B52724), water)
-
Fraction collector and test tubes
-
Thin Layer Chromatography (TLC) plates or HPLC for monitoring fractions
Procedure:
-
Silica Gel Column Chromatography (Normal-Phase):
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase (e.g., 100% n-hexane).
-
Pack a glass column with silica gel slurried in n-hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).[2]
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
Combine the this compound-rich fractions and concentrate to dryness.
-
-
Reversed-Phase (C18) Column Chromatography:
-
Further purify the this compound-rich fractions on a C18 column.
-
Elute the column with a gradient of methanol and water or acetonitrile and water.[2]
-
Collect and analyze the fractions to isolate pure this compound.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
Materials:
-
Partially purified this compound fraction
-
HPLC system with a preparative column (e.g., reversed-phase C18, 250 x 10 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound fraction in the mobile phase and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]
-
Gradient Program: Optimize a shallow gradient to achieve good separation of this compound from closely eluting impurities.
-
Flow Rate: Adjust according to the column dimensions.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 295 nm for Hericenone D, which can be used as a starting point for this compound).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Concentrate the collected fraction under reduced pressure to yield pure this compound.
Signaling Pathways
Hericenones are known to potentiate Nerve Growth Factor (NGF) signaling, which is crucial for neuronal survival and differentiation. The binding of NGF to its receptor, TrkA, initiates downstream signaling cascades, primarily the MEK/ERK and PI3K/Akt pathways.
Caption: this compound-potentiated NGF signaling pathways.
The activation of the MEK/ERK pathway is primarily associated with neuronal differentiation and neurite outgrowth, while the PI3K/Akt pathway is crucial for promoting cell survival and growth.[5] Together, these pathways, potentiated by this compound-induced NGF, lead to enhanced neuronal health and function.
References
- 1. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-Dimensional Chromatographic Isolation of High Purity Erinacine A from Hericium erinaceus [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming Hericenone A solubility issues in aqueous solutions
Welcome to the Hericenone A Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro and in vivo studies with this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a bioactive isoindoline (B1297411) compound isolated from the fruiting bodies of the medicinal mushroom Hericium erinaceus. It has demonstrated potential anticancer and neurotrophic properties. Structurally, this compound is a lipophilic molecule, making it practically insoluble in water. This poor aqueous solubility presents a significant hurdle for its use in biological assays, which are typically conducted in aqueous environments such as cell culture media or physiological buffers.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in a range of organic solvents. For laboratory research, particularly for the preparation of stock solutions for cell-based assays, the most commonly used solvents include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Acetone
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
For most biological applications, DMSO is the preferred solvent for creating a high-concentration stock solution.
Q3: My this compound is not fully dissolving in the organic solvent. What can I do?
A3: If you are experiencing difficulty in dissolving this compound in an organic solvent, the following steps can be taken:
-
Gentle Warming: Warm the solution to 37°C in a water bath. This can help to increase the solubility of the compound.
-
Sonication: Briefly sonicate the solution in an ultrasonic bath. The mechanical agitation can help to break down any compound aggregates and facilitate dissolution.
-
Solvent Quality: Ensure that the solvent you are using is of high purity and anhydrous, as contaminants or water can affect solubility.
Q4: I've prepared a DMSO stock of this compound, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue known as "precipitation upon dilution." It occurs because the this compound is soluble in the DMSO stock but not in the final aqueous solution. To mitigate this:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), and not exceeding 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Rapid Mixing: When diluting, add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion. This can help to prevent localized high concentrations of this compound that can lead to precipitation.
-
Two-Step Dilution: Consider a two-step dilution. First, dilute the DMSO stock into a smaller volume of medium that contains serum (if your experimental conditions allow), as serum proteins can sometimes help to stabilize hydrophobic compounds. Then, add this intermediate dilution to your final culture volume.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Possible Cause: Precipitation of this compound in the aqueous medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect your culture plates for any signs of precipitation after adding the this compound solution.
-
Prepare a fresh stock solution of this compound in high-purity DMSO.
-
Determine the maximum tolerated DMSO concentration for your specific cell line with a vehicle control experiment.
-
Ensure the final DMSO concentration in your experiments is below this cytotoxic threshold (aim for ≤0.1%).
-
When diluting the stock solution, add it to the medium with vigorous mixing.
-
Issue 2: Difficulty in preparing a stable aqueous formulation for in vivo studies.
-
Possible Cause: The low aqueous solubility of this compound makes it challenging to prepare a formulation suitable for injection without causing precipitation or embolism.
-
Troubleshooting Steps:
-
Co-solvents: Explore the use of a co-solvent system. For example, a mixture of saline, ethanol, and a surfactant like Tween 80 can sometimes improve the solubility of hydrophobic compounds for in vivo administration.
-
Cyclodextrin (B1172386) Complexation: Consider forming an inclusion complex with a cyclodextrin derivative to enhance aqueous solubility. See the detailed protocol below.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its stability and solubility in aqueous solutions. See the detailed protocol below.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides a general overview of its solubility characteristics and recommended starting concentrations for stock solutions.
| Solvent | Solubility Profile | Recommended Stock Concentration | Final Concentration in Medium |
| Water | Practically Insoluble[1] | Not Recommended | N/A |
| DMSO | Soluble[2] | 10-100 mM | ≤0.1% (v/v) |
| Ethanol | Soluble[3] | 10-50 mM | ≤0.1% (v/v) |
| Acetone | Soluble[3] | Not typically used for cell culture | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by Lyophilization
This protocol provides a general method for enhancing the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Tertiary butyl alcohol (TBA)
-
Ultrapure water
-
0.22 µm syringe filter
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare Solutions:
-
Dissolve this compound in TBA to a known concentration (e.g., 1 mg/mL).
-
Dissolve HP-β-CD in ultrapure water to a concentration that achieves the desired molar ratio (e.g., 1:1 or 1:2 molar ratio of this compound to HP-β-CD).
-
-
Mixing:
-
Slowly add the this compound solution to the HP-β-CD solution while stirring. A common co-solvent ratio to start with is 1:1 (v/v) of TBA to water.[4]
-
-
Complex Formation:
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Sterile Filtration:
-
Filter the solution through a 0.22 µm syringe filter to remove any potential microbial contamination.[5]
-
-
Lyophilization:
-
Freeze the solution at -80°C until completely solid.
-
Lyophilize the frozen solution under vacuum until a dry powder is obtained.[5]
-
-
Reconstitution and Use:
-
The resulting lyophilized powder is the this compound-cyclodextrin complex, which should have improved solubility in aqueous solutions.
-
Reconstitute the powder in your desired aqueous buffer or cell culture medium to the final working concentration.
-
Protocol 2: Preparation of this compound-Loaded Nanoparticles by Emulsification-Solvent Evaporation
This protocol describes a general method for encapsulating this compound into biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v in water)
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Procedure:
-
Organic Phase Preparation:
-
Dissolve a known amount of this compound and PLGA in a volatile organic solvent like dichloromethane. The ratio of drug to polymer can be varied to control drug loading.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring at high speed with a magnetic stirrer. This will form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Allow the organic solvent to evaporate from the emulsion by stirring at room temperature for several hours or by using a rotary evaporator at reduced pressure. As the solvent evaporates, the PLGA will precipitate, encapsulating the this compound to form nanoparticles.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ultrapure water to remove any residual PVA and unencapsulated drug.
-
-
Resuspension or Lyophilization:
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The washed nanoparticles can be resuspended in an appropriate aqueous buffer for immediate use or lyophilized for long-term storage.
-
Signaling Pathway Diagrams
Hericenones have been shown to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth by activating key signaling pathways. The following diagrams illustrate these mechanisms.
References
- 1. hericenone D, 137592-04-2 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy Hericenone D (EVT-1588490) | 137592-04-2 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Hericenone A
This technical support center is designed for researchers, scientists, and drug development professionals who are working with synthetic Hericenone A and experiencing lower-than-expected biological activity. This guide provides troubleshooting steps, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Compound-Related Issues
-
Q1: My synthetic this compound shows low to no bioactivity. What are the most common causes? Low bioactivity of a synthetic compound can often be traced back to issues with the compound itself, the experimental setup, or handling procedures. The most frequent problems include impurities from the synthesis, incorrect stereochemistry, degradation of the compound, suboptimal assay conditions, or poor solubility in the culture medium. A systematic approach to troubleshooting is recommended, starting with the verification of the compound's integrity.[1]
-
Q2: How can I confirm the identity, purity, and stereochemistry of my synthetic this compound? Verifying the structural integrity and purity of your synthetic this compound is a critical first step. The following analytical techniques are essential:
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A high-quality sample should exhibit a single major peak.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound, which should be approximately 330.4 g/mol .
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the precise chemical structure and stereochemistry. The stereochemistry of the side chain is known to be crucial for the bioactivity of related compounds.[1]
-
-
Q3: How should I properly handle and store synthetic this compound? Proper handling and storage are crucial to maintain the bioactivity of this compound.
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Storage: The solid compound should be stored at -20°C or lower, protected from light and moisture.[1]
-
Solubilization: Due to its hydrophobic nature, this compound may have poor solubility in aqueous media. It is recommended to prepare a stock solution in a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution: The stock solution should be diluted in the cell culture medium immediately before use. It is important to ensure that the final concentration of the organic solvent in the assay is low (typically less than 0.1%) and non-toxic to the cells.
-
Bioassay-Related Issues
-
Q4: What is the expected bioactivity of this compound? Hericenones as a class of compounds are known to stimulate the synthesis of Nerve Growth Factor (NGF) and potentiate NGF-induced neurite outgrowth.[1][2][3][4] While specific quantitative data for this compound is limited in publicly available literature, data from closely related hericenones can provide a benchmark for expected activity. For instance, Hericenones C, D, and E have been shown to significantly increase NGF secretion in mouse astroglial cells.[3][4]
-
Q5: Are there common pitfalls in the neurite outgrowth assay? Yes, several factors can affect the outcome of a neurite outgrowth assay:
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Cell Health: Ensure that the cells (e.g., PC12 cells) are healthy, not passaged too many times, and are seeded at the correct density.
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Suboptimal NGF Concentration: Hericenones often act to potentiate the effect of NGF. Therefore, it's crucial to use a sub-optimal concentration of NGF that induces minimal neurite outgrowth on its own.[5][6]
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Incorrect Time Points: The time course of neurite outgrowth should be optimized. Typically, effects are observed within 48-72 hours.
-
Troubleshooting Guide
If you are experiencing low bioactivity with your synthetic this compound, follow this logical troubleshooting workflow.
Diagram: Troubleshooting Workflow for Low Bioactivity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hericenones C, D and E, stimulators of nerve growth factor (NGF)-synthesis, from the mushroom Hericium erinaceum | Semantic Scholar [semanticscholar.org]
- 5. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Parameters for Hericenone A Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Hericenone A.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for this compound analysis?
A1: A good starting point for this compound analysis is to use a reversed-phase C18 column with a gradient elution. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid modifier like formic acid to improve peak shape. Detection is commonly performed using a UV detector.
Q2: How can I improve the resolution between this compound and other closely related compounds?
A2: To improve resolution, you can try several approaches. Optimizing the mobile phase composition, such as adjusting the gradient slope or the organic solvent ratio, can be effective.[1] You can also experiment with different stationary phases. If co-elution persists with a standard C18 column, consider a column with a different chemistry.[1] Additionally, adjusting the column temperature and flow rate can influence separation.
Q3: My this compound peak is showing tailing. What are the possible causes and solutions?
A3: Peak tailing can be caused by several factors. Column overload is a common issue, which can be addressed by diluting the sample or injecting a smaller volume.[1] Other potential causes include column degradation, which may require flushing or replacing the column, and an inappropriate mobile phase pH.[1] Ensuring the mobile phase pH is at least 2 units away from the pKa of this compound can help to achieve better peak symmetry.[1]
Q4: What should I do if I observe low sensitivity or no peak for this compound?
A4: Low sensitivity can arise from issues with the instrument, the sample, or the method parameters. Check the detector settings, including the wavelength, to ensure they are optimal for this compound. The compound's stability is also a critical factor; it can be sensitive to temperature, light, and pH. Protect samples from light and store them at low temperatures to prevent degradation. Also, verify the proper preparation of your standards and samples.
Q5: Are there any specific sample preparation techniques recommended for this compound analysis?
A5: For the analysis of this compound from natural product extracts, a multi-step purification approach is often recommended to remove impurities. This can involve initial fractionation using techniques like normal-phase chromatography followed by reversed-phase HPLC for final analysis. It is also crucial to ensure that the sample is fully dissolved in a solvent compatible with the mobile phase to prevent peak distortion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Void at Column Inlet | Reverse-flush the column. If this does not resolve the issue, the column may need to be replaced. |
Problem 2: Poor Resolution / Co-elution of Impurities
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | Optimize the gradient profile (slope, initial and final organic content). Try a different organic solvent (e.g., methanol instead of acetonitrile). |
| Inadequate Stationary Phase | Consider a column with a different selectivity (e.g., a different C18 phase or a phenyl-hexyl column). |
| Flow Rate Too High | Decrease the flow rate to improve separation efficiency. |
| Temperature Not Optimized | Adjust the column temperature. Higher temperatures can sometimes improve resolution, but may affect compound stability. |
Problem 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent delivery. |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a general starting point. Optimization will be required for specific samples and instruments.
1. Sample Preparation:
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Accurately weigh a known amount of the sample (e.g., extract or purified compound).
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Typical Value |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a lower percentage of B, and increase linearly to a higher percentage over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detection Wavelength | Approximately 295 nm |
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Total Synthesis of Hericenone A
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Hericenone A and related compounds. The content addresses common challenges encountered during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of this compound and its analogues?
A1: The total synthesis of this compound and other geranyl-resorcinols involves several key challenges. Modern synthetic routes, such as the divergent approach developed by Kobayashi and his group, often rely on a common phthalide (B148349) intermediate.[1][2] However, issues can arise in three main areas:
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Stille Coupling Reactions: The coupling of the aromatic core (e.g., a doubly ortho-substituted aryl bromide) with the geranyl-derived side chain can be inefficient, leading to unsatisfactory yields.[1]
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Regioselectivity: Later-stage steps, such as esterification, can suffer from low regioselectivity, resulting in mixtures of isomers that are difficult to separate.[1]
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Functional Group Incompatibility: The presence of multiple reactive sites on the molecule can lead to cumbersome functional group incompatibility issues, necessitating complex protecting group strategies.[1]
A high-level workflow for a common divergent synthesis strategy is outlined below.
Caption: Divergent synthesis strategy for Hericenones and related natural products.
Q2: The Stille coupling between my phthalide core and the C5'-oxidized side chain is giving low yields. How can I troubleshoot this?
A2: Unsatisfactory yields in Stille couplings, particularly with sterically hindered substrates like a double ortho-substituted aryl bromide, are a known issue.[1] The Kobayashi group successfully utilized a Stille coupling to create the common geranyl phthalide intermediate for their divergent synthesis.[2][3]
Troubleshooting Steps:
-
Catalyst and Ligand: Ensure the palladium catalyst and ligands are fresh and of high purity. Consider screening different phosphine (B1218219) ligands to improve catalytic turnover.
-
Solvent and Temperature: The choice of solvent is critical. Anhydrous, degassed solvents (e.g., toluene, dioxane) are mandatory. A systematic temperature screen may be necessary to find the optimal balance between reaction rate and catalyst decomposition.
-
Stannane Purity: The organostannane reagent corresponding to the geranyl side chain must be pure. Impurities can inhibit the catalyst. Purification by flash chromatography may be required.
-
Additives: The use of additives like copper(I) iodide (CuI) or cesium fluoride (B91410) (CsF) can sometimes accelerate the transmetalation step and improve yields.
Below is a logical workflow for troubleshooting this specific reaction.
Caption: Troubleshooting workflow for optimizing Stille coupling reactions.
Q3: How is the crucial C5'-oxygen functionality on the geranyl side chain typically installed?
A3: The installation of the C5'-oxygen functionality is a key step that enables the synthesis of Hericenones A, B, and I, among others.[2] A successful method involves the alkylation of an α-cyano ethoxyethyl ether at an early stage of the side-chain synthesis.[3] This strategy places the oxygen functionality correctly before the crucial coupling step with the aromatic core.
Key Experimental Protocol: Installation of C5'-Oxygen Functionality
This protocol is adapted from the strategy for synthesizing 5'- and 7'-oxidized geranyl resorcylates.[2][3]
-
Starting Material: A suitable geranyl-derived precursor with a leaving group at the C5' position.
-
Alkylation Reagent: An α-cyano ethoxyethyl ether is used to introduce the oxygenated functionality.
-
Base and Conditions: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is typically used in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to 0 °C).
-
Reaction: The base deprotonates a suitable position on the precursor, and the resulting anion undergoes nucleophilic substitution with the alkylating agent.
-
Workup and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium (B1175870) chloride solution), followed by standard aqueous workup, extraction, and purification via column chromatography.
Q4: My biomimetic cyclization to form the bicyclic core of Hericenones F-H is inefficient. What conditions are recommended?
A4: The biomimetic cyclization of linear geranyl-resorcinol precursors is a critical step for accessing the complex structures of Hericenones F, G, and H. This transformation is often acid-catalyzed.[4][5] A clay/zeolite-mediated O→C rearrangement can also be a key preceding or concurrent step.[4][6]
Comparative Data on Cyclization Conditions
| Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| (+)-10-Camphorsulfonic acid (CSA) | 1,2-Dichloroethane (DCE) | 70 | 68-83 | [1] |
| Clay/Zeolite (e.g., Montmorillonite K10) | Dichloromethane (CH₂Cl₂) | Room Temp. | Varies | [4][5] |
| Thionyl chloride (SOCl₂) / Pyridine, then DBU | Dichloromethane (CH₂Cl₂) | -40 to 0 | Moderate | [7] |
Troubleshooting Advice:
-
Acid Catalyst: The choice and stoichiometry of the acid catalyst are crucial. Brønsted acids like CSA are effective.[1] Lewis acids could also be explored.
-
Substrate Purity: The precursor must be highly pure, as trace impurities can interfere with the delicate cyclization cascade.
-
Anhydrous Conditions: Water can quench the cationic intermediates involved in the cyclization, leading to side products. Ensure all reagents and solvents are scrupulously dried.
-
Reaction Monitoring: The reaction can be slow.[1] Monitor progress carefully using thin-layer chromatography (TLC) or LC-MS to avoid decomposition of the product under prolonged exposure to acidic conditions. Unexpected rearrangements can occur; for example, treatment of a mesylate intermediate with DBU can lead to a five-membered ring instead of the expected six-membered one via a retro-oxy-Michael reaction.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent synthesis of bioactive resorcinols isolated from the fruiting bodies of Hericium erinaceum: total syntheses of hericenones A, B, and I, hericenols B-D, and erinacerins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis, Structure Revision, and Neuroprotective Effect of Hericenones C-H and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Uncovering Hericenones from the Fruiting Bodies of Hericium erinaceus through Interdisciplinary Collaboration - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Hericenone A during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Hericenone A during storage and experimentation.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. Is it degraded?
A change in color, often to a yellowish or brownish hue, can be an indicator of degradation, particularly oxidation. Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. It is recommended to perform an analytical check (e.g., HPLC-UV) to assess the purity of the solution.
Q2: I observe a precipitate in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has partially evaporated. Gently warm the solution to room temperature and vortex to attempt redissolution. If the precipitate does not dissolve, it may indicate degradation or insolubility. It is advisable to centrifuge the solution and analyze the supernatant for the concentration of this compound before use. To prevent this, ensure vials are sealed tightly and consider storing at a concentration well below the solubility limit.
Q3: My experimental results are inconsistent. Could this compound degradation be the cause?
Yes, inconsistent results can be a symptom of compound instability. Degradation of this compound will lead to a lower effective concentration and the presence of degradation products, which may interfere with your assay. It is crucial to use freshly prepared solutions or properly stored aliquots for each experiment. If you suspect degradation, a stability-indicating analytical method, such as RP-HPLC, should be used to verify the purity and concentration of your sample.
Troubleshooting Common Degradation Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Purity on Arrival | Improper shipping conditions (e.g., temperature fluctuations). | Analyze the compound immediately upon receipt. Contact the supplier if purity is below specification. |
| Degradation in Solid State | Exposure to light, heat, or humidity. | Store solid this compound at -20°C or below in a tightly sealed, amber vial with a desiccant. |
| Degradation in Solution | Improper solvent, exposure to light, oxygen, non-optimal pH, repeated freeze-thaw cycles. | Use high-purity, degassed solvents. Store solutions as single-use aliquots at -80°C, protected from light. Prepare fresh solutions for critical experiments. |
| Rapid Degradation During Experiments | High temperature, non-optimal pH of the experimental buffer, exposure to light. | Maintain controlled temperature during experiments. Ensure the pH of your buffers is compatible with this compound stability (near neutral is often a good starting point). Protect samples from light during incubation. |
Factors Affecting this compound Stability and Recommended Storage Conditions
This compound, as a phenolic benzaldehyde, is susceptible to several environmental factors that can cause its degradation.
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Temperature: Elevated temperatures accelerate chemical reactions, including degradation pathways like oxidation and hydrolysis.
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Light: Exposure to UV and visible light can induce photochemical degradation.
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pH: The stability of phenolic compounds can be highly dependent on pH. Both strongly acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.
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Oxygen: The presence of oxygen can lead to oxidative degradation, a common pathway for phenolic compounds.
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Packaging | Additional Notes |
| Solid | -20°C | ≥ 4 years | Tightly sealed, amber glass vial | Store in a desiccator to protect from moisture. |
| Solution (Short-term) | -20°C | Up to 1 month | Tightly sealed, amber glass vial | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Solution (Long-term) | -80°C | Up to 1 year | Tightly sealed, amber glass vial | Aliquot into single-use volumes. Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. Protect from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify its major degradation products.
2. Materials:
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This compound
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HPLC-grade acetonitrile, methanol (B129727), and water
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Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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Phosphate buffer
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HPLC system with a UV detector and a C18 column
3. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
4. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 8 hours.
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Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Place the solid this compound in an oven at 70°C for 48 hours. Also, incubate a solution of this compound (100 µg/mL in methanol) at 60°C for 48 hours.
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Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
5. Sample Analysis:
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At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
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Analyze all samples by a suitable RP-HPLC method (see Protocol 2).
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Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
1. Objective: To develop and validate an RP-HPLC method capable of separating this compound from its degradation products.
2. Chromatographic Conditions (Example):
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Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
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Start with a suitable gradient, for example, 50% B, and increase to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 295 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Method Validation (as per ICH guidelines):
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Specificity: Demonstrate that the method can resolve this compound from its degradation products generated in the forced degradation study.
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Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
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Accuracy: Determine the closeness of the measured value to the true value.
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Precision: Assess the degree of scatter between a series of measurements.
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Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Technical Support Center: Optimizing Hericenone A Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of Hericenone A and its analogs in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: Direct studies on the optimal neurotrophic concentration of this compound are limited. However, based on studies of its analogs like Hericenone D and E, a starting range of 1-10 µg/mL is recommended for neurite outgrowth potentiation assays in PC12 cells.[1] For assessing the stimulation of Nerve Growth Factor (NGF) secretion in astroglial cells, concentrations around 33 µg/mL have been shown to be effective for other hericenones.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: Does this compound induce neurite outgrowth on its own?
A2: Studies on related hericenones (C, D, and E) have shown that they do not typically induce neurite outgrowth by themselves in PC12 cells.[1][2] Their primary role is to potentiate or enhance the neuritogenic activity of NGF. Therefore, it is recommended to use this compound in combination with a sub-optimal concentration of NGF (e.g., 2-5 ng/mL) to observe a significant effect.[1]
Q3: Which cell lines are most suitable for studying the neurotrophic effects of this compound?
A3: The rat pheochromocytoma (PC12) cell line is a widely used model for studying the neurotrophic effects of compounds like hericenones. PC12 cells differentiate and extend neurites in response to NGF, making them an excellent model to study the potentiating effects of this compound. Other suitable models include primary cortical neurons and astroglial cell cultures for investigating the stimulation of neurotrophin synthesis.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in organic solvents like DMSO, ethanol, and acetone. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in sterile DMSO. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Q5: What is the maximum permissible final DMSO concentration in the cell culture medium?
A5: The final concentration of DMSO in the culture medium should be kept low to avoid solvent-induced toxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with many protocols aiming for a concentration of 0.1% or lower. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Problem: I am not observing any effect of this compound on neurite outgrowth.
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Solution:
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Confirm NGF Co-treatment: Ensure that you are co-treating your cells with a sub-optimal concentration of NGF, as this compound is expected to potentiate NGF's effect rather than act alone.
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Optimize this compound Concentration: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µg/mL to 50 µg/mL).
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Check Cell Health and Passage Number: Use cells within a consistent and low passage number range, as their responsiveness to NGF can decrease with excessive passaging. Ensure the cells are healthy and not overly confluent before starting the experiment.
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Incubation Time: The incubation time may need to be optimized. For neurite outgrowth assays, incubation times of 48 to 96 hours are common.
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Problem: I am observing high levels of cell death or cytotoxicity.
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Solution:
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Perform a Cytotoxicity Assay: High concentrations of any compound can be toxic. It is recommended to run a cytotoxicity assay, such as the MTT assay, in parallel with your main experiment to determine the toxic threshold of this compound for your specific cell line.
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Check Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is well below the toxic limit for your cells (typically <0.5%).
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Compound Precipitation: Visually inspect your culture medium after adding the this compound stock solution. Precipitation of the compound can cause non-specific cytotoxicity. If precipitation occurs, try lowering the final concentration or optimizing the dissolution of the stock solution.
-
Data Presentation
Table 1: Efficacy of Hericenone Analogs on NGF Secretion in Mouse Astroglial Cells
| Hericenone Analog | Concentration (µg/mL) | NGF Secretion (pg/mL) |
| Hericenone C | 33 | 23.5 ± 1.0 |
| Hericenone D | 33 | 10.8 ± 0.8 |
| Hericenone E | 33 | 13.9 ± 2.1 |
| Hericenone H | 33 | 45.1 ± 1.1 |
Data is presented as mean ± standard deviation. Data is based on studies of Hericenone analogs and serves as a reference.
Table 2: Potentiation of Neurite Outgrowth by Hericenone E in PC12 Cells
| Treatment | Observation |
| Low NGF (5 ng/mL) | Minimal neurite outgrowth |
| High NGF (50 ng/mL) | Significant neurite outgrowth (Positive Control) |
| Hericenone E (10 µg/mL) + Low NGF (5 ng/mL) | Neurite outgrowth comparable to the high NGF positive control. |
Experimental Protocols
Neurite Outgrowth Assay in PC12 Cells
Objective: To determine the ability of this compound to potentiate NGF-induced neurite outgrowth.
Materials:
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PC12 cells
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Culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
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Low-serum medium (e.g., RPMI-1640 with 1% horse serum)
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This compound stock solution (in DMSO)
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Nerve Growth Factor (NGF)
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Poly-L-lysine coated 24-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed PC12 cells onto poly-L-lysine coated 24-well plates at a density of 5 x 10³ cells per well in culture medium and incubate overnight.
-
Treatment:
-
After 24 hours, aspirate the medium and wash the cells once with PBS.
-
Replace the medium with low-serum medium containing the desired concentrations of this compound and/or NGF. Include the following controls:
-
Negative Control: Low-serum medium with vehicle (DMSO).
-
NGF Low-Dose Control: Low-serum medium with a sub-optimal concentration of NGF (e.g., 2-5 ng/mL).
-
NGF High-Dose Control: Low-serum medium with an optimal concentration of NGF (e.g., 50 ng/mL).
-
Experimental Group: Low-serum medium with a sub-optimal concentration of NGF and varying concentrations of this compound.
-
-
-
Incubation: Incubate the cells for 48-96 hours at 37°C in a 5% CO₂ incubator.
-
Quantification:
-
Capture images of the cells using a phase-contrast microscope.
-
A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is longer than the diameter of the cell body.
-
Count at least 100 cells per well from randomly selected fields.
-
Calculate the percentage of neurite-bearing cells: (Number of cells with neurites / Total number of cells) x 100.
-
MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on a given cell line and establish a safe concentration range for further experiments.
Materials:
-
Cells of interest (e.g., PC12)
-
96-well plates
-
Culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-3 x 10⁵ cells/mL in 100 µL of culture medium per well and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Mandatory Visualizations
References
Addressing variability in neurite outgrowth assays with Hericenone A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in neurite outgrowth assays involving Hericenone A.
Troubleshooting Guide
This guide addresses common issues encountered during neurite outgrowth experiments with this compound, offering potential causes and solutions to enhance reproducibility and accuracy.
| Observed Problem | Potential Cause | Recommended Solution |
| High Variability in Neurite Length Between Replicates | Inconsistent Cell Seeding Density: Variations in the number of cells per well can significantly impact neurite outgrowth.[1] | Action: Ensure a homogenous single-cell suspension before seeding. Optimize and strictly adhere to a consistent cell seeding density for all experiments. For PC12 cells, a density of 1000-2000 cells per well in a 96-well plate is often a good starting point.[1] |
| Edge Effects in Multi-Well Plates: Wells on the periphery of the plate are prone to evaporation, altering media concentration. | Action: Avoid using the outer wells of the plate for experiments. Fill the peripheral wells with sterile PBS or media to maintain humidity. | |
| Inconsistent NGF Concentration: Since this compound potentiates NGF-induced neurite outgrowth, variations in the final NGF concentration will lead to variable results.[2] | Action: Prepare a fresh, large batch of low-NGF medium for each experiment to ensure a consistent final concentration across all wells. A typical low concentration for potentiation studies is 5 ng/mL.[3] | |
| No or Weak Neurite Outgrowth Observed | Sub-optimal this compound Concentration: The effect of this compound is dose-dependent. | Action: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A common starting range is 1-10 µg/mL.[2] |
| This compound Degradation: Hericenones can be unstable in culture media over long incubation periods. | Action: Prepare fresh this compound working solutions for each experiment from a frozen stock. Minimize exposure of stock solutions to light and repeated freeze-thaw cycles. Consider replenishing the media with fresh this compound for longer experiments. | |
| Low Cell Viability: Poor cell health will inhibit neurite outgrowth. | Action: Regularly check cell viability using methods like Trypan Blue exclusion. Ensure proper cell culture maintenance and handling. | |
| Incorrect Quantification Method: The definition of a neurite-bearing cell or the method of measuring neurite length may be inconsistent. | Action: Establish clear, objective criteria for what constitutes a positive result (e.g., a neurite must be at least twice the diameter of the cell body). Utilize automated image analysis software for unbiased quantification. | |
| Inconsistent this compound Activity | Poor Solubility of this compound: this compound is poorly soluble in aqueous solutions, which can lead to inconsistent effective concentrations. | Action: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Briefly sonicate or gently warm the stock solution to aid dissolution if necessary. |
| Variable Purity of this compound: Impurities in the this compound sample can affect its biological activity. | Action: Use highly purified this compound (>98%). Whenever possible, obtain a certificate of analysis from the supplier. | |
| Unexpected Cytotoxicity | High Solvent Concentration: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Action: Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. Run a vehicle control with the same solvent concentration to assess its effect. |
| Degradation Products of this compound: Breakdown products of this compound may have cytotoxic effects. | Action: Follow proper storage and handling procedures for this compound to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in promoting neurite outgrowth?
A1: this compound does not typically induce neurite outgrowth on its own in common models like PC12 cells. Instead, it potentiates the neuritogenic effects of Nerve Growth Factor (NGF). The proposed mechanism involves the stimulation of NGF synthesis and secretion, which then activates downstream signaling pathways crucial for neurite outgrowth, such as the MEK/ERK and PI3K-Akt pathways.
Q2: Which cell lines are recommended for studying the effects of this compound on neurite outgrowth?
A2: The most commonly used cell line is the rat pheochromocytoma (PC12) cell line, as it differentiates and extends neurites in response to NGF. Other suitable models include human neuroblastoma SH-SY5Y cells and primary neuronal cultures. More recently, human induced pluripotent stem cell (iPSC)-derived neurons are being used for their physiological relevance.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is practically insoluble in water but soluble in organic solvents like DMSO, ethanol, and acetone. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in sterile DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light. Working solutions should be prepared fresh for each experiment by diluting the stock in the appropriate cell culture medium.
Q4: What are the key parameters to consider when quantifying neurite outgrowth?
A4: Several parameters can be quantified to assess neurite outgrowth, including:
-
Percentage of neurite-bearing cells: The proportion of cells in a population that have extended neurites.
-
Total neurite length per cell: The sum of the lengths of all neurites from a single cell.
-
Number of neurites per cell: The average number of neurites extending from each cell.
-
Number of branch points: A measure of neurite arborization. Automated image analysis software can provide objective and efficient quantification of these parameters.
Q5: How can I be sure that the observed effect is due to this compound and not the solvent?
A5: It is crucial to include a vehicle control in your experimental design. This control group should be treated with the same volume of the solvent (e.g., DMSO) used to dissolve this compound, diluted in the same culture medium. This allows you to distinguish the effects of this compound from any potential effects of the solvent itself.
Quantitative Data Summary
The following tables summarize quantitative data from studies on Hericenones to provide a reference for experimental design.
Table 1: Effect of Hericenones on NGF Secretion
| Cell Line | Hericenone | Concentration | Observed Effect (NGF Secretion) |
| Mouse Astroglial Cells | Hericenone C | 33 µg/mL | 23.5 ± 1.0 pg/mL |
| Mouse Astroglial Cells | Hericenone D | 33 µg/mL | 10.8 ± 0.8 pg/mL |
| Mouse Astroglial Cells | Hericenone E | 33 µg/mL | 13.9 ± 2.1 pg/mL |
| Mouse Astroglial Cells | Hericenone H | 33 µg/mL | 45.1 ± 1.1 pg/mL |
Data extracted from studies on various Hericenones, which are structurally and functionally related to this compound.
Table 2: Potentiation of Neurite Outgrowth by Hericenones in PC12 Cells
| Condition | Hericenone Concentration | NGF Concentration | Result |
| Hericenones C, D, E | 10 µg/mL | 5 ng/mL | Significantly increased percentage of neurite-bearing cells compared to low NGF alone. |
| Hericenone E | Not specified | 5 ng/mL | Neurite outgrowth comparable to that induced by 50 ng/mL NGF alone. |
Experimental Protocols
1. PC12 Cell Neurite Outgrowth Potentiation Assay
This protocol details the steps to assess the ability of this compound to potentiate NGF-induced neurite outgrowth in PC12 cells.
-
Materials:
-
PC12 cells
-
Complete Growth Medium: RPMI-1640, 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Low-Serum Medium: RPMI-1640, 1% HS, 1% Penicillin-Streptomycin
-
Poly-L-lysine or Collagen IV coated 24-well or 96-well plates
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
NGF stock solution
-
Phosphate Buffered Saline (PBS)
-
-
Procedure:
-
Plate Coating: Coat the wells of the culture plate with poly-L-lysine or collagen IV according to the manufacturer's instructions.
-
Cell Seeding: Seed PC12 cells at a density of 1,500-2,000 cells/well (for a 96-well plate) in Complete Growth Medium.
-
Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.
-
Treatment Preparation: Prepare the following treatment conditions in Low-Serum Medium:
-
Negative Control: Low-Serum Medium only
-
Vehicle Control: Low-Serum Medium with the same final concentration of DMSO as the this compound treated wells
-
Positive Control: Low-Serum Medium with an optimal concentration of NGF (e.g., 50 ng/mL)
-
Low NGF Control: Low-Serum Medium with a sub-optimal concentration of NGF (e.g., 5 ng/mL)
-
This compound Alone: Low-Serum Medium with the desired concentration of this compound
-
This compound + Low NGF: Low-Serum Medium with both the desired concentration of this compound and the sub-optimal concentration of NGF
-
-
Treatment: Carefully aspirate the Complete Growth Medium from the wells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Quantification:
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth using image analysis software. A common criterion for a neurite-bearing cell is a process length of at least twice the cell body diameter.
-
Calculate the percentage of neurite-bearing cells and/or the average neurite length per cell.
-
-
2. Western Blot Analysis of Signaling Pathways
This protocol is for determining the activation of key proteins in the MEK/ERK and PI3K-Akt pathways.
-
Procedure:
-
Cell Culture and Treatment: Seed PC12 cells in 6-well plates and treat them as described in the neurite outgrowth assay.
-
Cell Lysis: After the desired treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK1/2 and Akt overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative level of protein activation.
-
Visualizations
Experimental Workflow for Neurite Outgrowth Assay
A flowchart of the experimental workflow for a this compound neurite outgrowth assay.
Proposed Signaling Pathway for this compound-Potentiated Neurite Outgrowth
This compound potentiates NGF-induced neurite outgrowth via MEK/ERK and PI3K/Akt pathways.
References
Enhancing the resolution of Hericenone A peaks in chromatography
Technical Support Center: Hericenone A Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of this compound peaks during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is co-eluting with an unknown impurity. How can I improve the separation?
A: Co-elution is a frequent challenge when analyzing this compound from crude extracts of Hericium erinaceus due to the presence of structurally similar hericenones and other compounds.[1] To improve resolution, a systematic optimization of your chromatographic parameters is recommended.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Decrease Solvent Strength: Gradually reduce the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in your mobile phase. This increases the retention time of compounds and can enhance the separation between closely eluting peaks.[1]
-
Adjust pH: Hericenones are phenolic compounds.[1] Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially altered selectivity, which can resolve co-eluting compounds.[1][2] The mobile phase pH should ideally be at least 2 units away from the analyte's pKa to ensure a single ionic form and prevent peak tailing.[1][2]
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile (B52724) or vice versa. These solvents exhibit different selectivities and can alter the elution order, potentially resolving the co-elution.
-
-
Modify the Gradient Profile:
-
Shallow Gradient: Employ a shallower gradient (i.e., a slower increase in the organic solvent percentage over time). This gives analytes more time to interact with the stationary phase, which can significantly improve the resolution of complex mixtures.[3]
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: If optimization of the mobile phase is unsuccessful, consider a column with a different stationary phase chemistry. While C18 is common, a phenyl-hexyl or a polar-embedded column might offer different selectivity for aromatic hericenones.
-
Particle Size: Switching to a column with a smaller particle size (e.g., from 5 µm to 3 µm or <2 µm for UPLC) will increase column efficiency and lead to narrower peaks and better resolution.[4]
-
Q2: The peak shape for this compound is poor (tailing or fronting). What are the causes and solutions?
A: Poor peak shape can compromise the accuracy of quantification. Tailing and fronting often indicate different underlying issues.
For Peak Tailing:
-
Cause: Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing peak tailing.[5]
-
Cause: Column Degradation: A void at the head of the column or contamination can lead to peak tailing.[1][3]
-
Cause: Inappropriate Mobile Phase pH: If the pH is close to the pKa of this compound, both ionized and non-ionized forms can exist simultaneously, leading to tailing.[1][2]
For Peak Fronting:
-
Cause: Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet.[1][3]
-
Cause: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread, resulting in fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9]
-
Q3: My retention times for this compound are drifting or inconsistent. What should I do?
A: Fluctuating retention times can affect the reliability of peak identification. This issue often points to problems with the HPLC system or mobile phase preparation.
Troubleshooting Checklist:
-
Check for Leaks: Inspect all fittings and connections from the pump to the detector for any signs of leakage. A leak can cause pressure fluctuations and affect the flow rate.[7]
-
Ensure Proper Pumping and Degassing:
-
Air bubbles in the pump can cause inconsistent flow rates. Purge the pump to remove any trapped air.[7]
-
Ensure the mobile phase is thoroughly degassed before use to prevent bubble formation.
-
-
Verify Mobile Phase Preparation: Inconsistencies in mobile phase preparation, especially the pH or the ratio of solvents in isocratic methods, can lead to shifts in retention time. Prepare fresh mobile phase carefully.
-
Check Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature can cause retention times to drift.[8]
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. A common practice is to equilibrate for 5-10 column volumes.[9]
Data Presentation: Impact of Method Parameters on Resolution
The following tables summarize how key chromatographic parameters can be adjusted to improve the resolution of this compound. The data is illustrative, based on typical behavior of phenolic compounds in reversed-phase chromatography.
Table 1: Effect of Mobile Phase Composition on this compound Retention and Resolution
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time (min) | Peak Tailing Factor | Resolution (from nearest impurity) |
| 60:40 | 4.2 | 1.5 | 1.3 (Poor) |
| 55:45 | 6.8 | 1.2 | 1.8 (Good) |
| 50:50 | 9.5 | 1.1 | 2.2 (Excellent) |
Observation: Decreasing the organic solvent percentage increases retention and improves both peak shape and resolution.
Table 2: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase Modifier | Mobile Phase pH | Peak Tailing Factor |
| None (Water/Acetonitrile) | ~6.5 | 2.1 |
| 0.1% Formic Acid | ~2.7 | 1.2 |
| 10 mM Ammonium Acetate | ~7.0 | 1.9 |
Observation: An acidic mobile phase significantly reduces peak tailing for phenolic compounds like this compound by suppressing silanol interactions.[1][6]
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a baseline method for the separation of this compound, which can be optimized as needed.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 295 nm.[11]
-
Sample Preparation: Dissolve the dried extract in the initial mobile phase composition (or methanol) and filter through a 0.22 µm syringe filter before injection.[12]
Protocol 2: UPLC-QTOF-MS/MS Method for this compound Identification
This protocol is suitable for the rapid identification and structural confirmation of this compound in complex matrices.[10]
-
Instrumentation: UPLC system coupled to a Q-TOF mass spectrometer.
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient Program:
-
0 min: 4% B
-
14 min: 70% B
-
16 min: 99% B
-
19 min: 99% B
-
19.25 min: 4% B
-
21.75 min: 4% B[12]
-
-
Flow Rate: 0.3 mL/min.[10]
-
Column Temperature: 40 °C.[10]
-
Mass Spectrometry: ESI in negative mode, scanning a mass range of m/z 150–1500.[10][12]
Visualizations
Caption: Troubleshooting workflow for improving this compound peak resolution.
Caption: Logical guide for diagnosing and solving poor peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. how to get sharper peak shape? - Chromatography Forum [chromforum.org]
- 5. sielc.com [sielc.com]
- 6. agilent.com [agilent.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Hericenone C | 137592-03-1 | Benchchem [benchchem.com]
- 12. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Neuroprotective Compounds from Hericium erinaceus
A Note on Hericenone A: Extensive literature review reveals a notable absence of in vivo efficacy studies specifically for this compound in animal models of neurological disorders. Preclinical research on neuroprotective compounds from the medicinal mushroom Hericium erinaceus has predominantly focused on Erinacine A, derived from the mycelium, and to a lesser extent, on other hericenones like C and D from the fruiting body. This guide, therefore, provides a comparative overview of the in vivo efficacy of Erinacine A against control groups and discusses the established effects of standard therapeutic agents in relevant animal models.
Overview of Investigated Compounds
This guide focuses on Erinacine A , the most extensively studied neuroprotective compound from Hericium erinaceus with demonstrated in vivo activity. While direct in vivo comparisons with standard drugs are limited in single studies, we will present its efficacy in established animal models for Alzheimer's Disease, Parkinson's Disease, and Ischemic Stroke. For context, the effects of standard-of-care drugs in similar models will be discussed.
Comparative Efficacy in Neurodegenerative Disease Models
The following tables summarize the quantitative outcomes of Erinacine A treatment in various animal models.
Table 1: Alzheimer's Disease Model
Model: APPswe/PS1dE9 Transgenic Mice
| Compound/Treatment | Dosage & Administration | Key Quantitative Outcomes | Reference(s) |
| Erinacine A-enriched H. erinaceus Mycelia (EAHEM) | 300 mg/kg/day (oral) for 30 days | - Attenuated cerebral Aβ plaque burden. - Increased levels of Insulin-Degrading Enzyme (IDE). - Reduced number of plaque-activated microglia and astrocytes. - Increased ratio of Nerve Growth Factor (NGF) to its precursor (proNGF). - Promoted hippocampal neurogenesis. | [1] |
| Donepezil (Standard of Care) | N/A (Comparative data from separate studies) | - In animal models, Donepezil has been shown to improve memory and reduce Aβ accumulation and tau pathology through cholinergic and other pathways. | [2] |
Table 2: Parkinson's Disease Model
Model: MPTP-Induced Mouse Model
| Compound/Treatment | Dosage & Administration | Key Quantitative Outcomes | Reference(s) |
| Erinacine A | Post-treatment with Erinacine A | - Rescued motor deficits in a dose-dependent manner. - Attenuated the loss of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra. | [3] |
| H. erinaceus Mycelium (HEM) | Post-treatment with HEM | - Reduced motor dysfunction in a dose-dependent manner. - Attenuated the loss of TH-positive neurons. | [3] |
| L-DOPA (Standard of Care) | N/A (Comparative data from separate studies) | - L-DOPA is the primary symptomatic treatment for Parkinson's, replenishing dopamine (B1211576) levels and improving motor function. It does not, however, prevent ongoing neurodegeneration. | [4] |
Table 3: Ischemic Stroke Model
Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
| Compound/Treatment | Dosage & Administration | Key Quantitative Outcomes | Reference(s) |
| Erinacine A-enriched H. erinaceus Mycelia | 50 mg/kg and 300 mg/kg (oral) for 5 days (pretreatment) | - Reduced total infarct volumes by 22% and 44%, respectively. - Significantly more surviving neurons observed. - Decreased levels of proinflammatory cytokines (IL-1β, IL-6, TNF-α). | [5] |
| Edaravone (B1671096) (Standard of Care) | N/A (Comparative data from separate studies) | - Edaravone is an antioxidant that reduces oxidative stress and has been shown to improve neurological outcomes in clinical studies of ischemic stroke. | [6][7][8] |
Experimental Protocols
Alzheimer's Disease Model (APPswe/PS1dE9 Mice)
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Animal Model: 5-month-old female APPswe/PS1dE9 double transgenic mice, which develop amyloid plaques characteristic of Alzheimer's disease.
-
Treatment Administration: Erinacine A-enriched Hericium erinaceus mycelia (HE-My) and its ethanol (B145695) extract (HE-Et) were administered orally for 30 days.
-
Outcome Measures:
-
Pathological Analysis: Brain tissues were processed for Thioflavin S staining to visualize Aβ plaques. Immunohistochemistry was used to quantify plaque burden, activated microglia (Iba-1 antibody), and astrocytes (GFAP antibody).
-
Biochemical Analysis: Levels of Aβ1-42 were measured by ELISA. Western blotting was used to determine the protein levels of insulin-degrading enzyme (IDE), nerve growth factor (NGF), and its precursor (proNGF).
-
Neurogenesis: Proliferating cells were labeled with BrdU and detected via immunohistochemistry to assess hippocampal neurogenesis.[1]
-
Parkinson's Disease Model (MPTP-Induced)
-
Animal Model: Male C57BL/6 mice. Parkinsonism is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons.
-
Treatment Administration: Post-treatment with Erinacine A or H. erinaceus mycelium (HEM) was initiated after MPTP induction to evaluate therapeutic effects. Doses were administered in a dose-dependent manner.
-
Outcome Measures:
-
Behavioral Assessment: Motor coordination and balance were assessed using the rotarod test.
-
Histological Analysis: Brains were sectioned, and immunohistochemistry for tyrosine hydroxylase (TH) was performed to quantify the survival of dopaminergic neurons in the substantia nigra and striatum.[3]
-
Ischemic Stroke Model (MCAO)
-
Animal Model: Rats undergo transient focal cerebral ischemia induced by the middle cerebral artery occlusion (MCAO) method.
-
Treatment Administration: Erinacine A-enriched H. erinaceus mycelium was administered orally at concentrations of 50 and 300 mg/kg for 5 days prior to the ischemic event.
-
Outcome Measures:
-
Infarct Volume: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the volume of the infarct (dead tissue).
-
Neuronal Survival: Immunohistochemistry for NeuN (a neuronal marker) was used to quantify surviving neurons in the ischemic area.
-
Inflammation Markers: Serum levels of proinflammatory cytokines (IL-1β, IL-6, TNF-α) were measured by ELISA. Brain tissue was analyzed for the expression of inducible nitric oxide synthase (iNOS).[5]
-
Visualization of Mechanisms and Workflows
Signaling Pathways
The neuroprotective effects of Erinacine A are attributed to its ability to modulate key signaling pathways involved in neuronal survival, growth, and inflammation.
Caption: Erinacine A stimulates NGF synthesis, activating pro-survival pathways.
Caption: Erinacine A inhibits key inflammatory pathways in glial cells.
Experimental Workflow
Caption: General workflow for in vivo evaluation of Erinacine A.
Conclusion
The available in vivo data strongly support the neuroprotective potential of Erinacine A and Erinacine A-enriched Hericium erinaceus mycelium in animal models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. Its efficacy is demonstrated through the reduction of key pathological markers, such as amyloid plaques and neuronal loss, and the improvement of functional outcomes. The mechanisms of action involve the stimulation of neurotrophic factors like NGF and the suppression of neuroinflammatory pathways.
While direct comparative data against standard-of-care drugs like Donepezil, L-DOPA, or Edaravone from the same studies are lacking, the evidence suggests that Erinacine A offers a multi-faceted therapeutic approach by not only addressing symptoms but also targeting underlying pathological processes like neuroinflammation and neuronal death. In contrast, some standard treatments are primarily symptomatic.
The in vivo role of hericenones , including the requested This compound , remains largely uninvestigated, with current evidence being mostly from in vitro studies. Future research should focus on direct, head-to-head comparative studies of these promising natural compounds against established therapeutics and further elucidate the in vivo potential of the various hericenones found in Hericium erinaceus.
References
- 1. Erinacine A-enriched Hericium erinaceus mycelium ameliorates Alzheimer's disease-related pathologies in APPswe/PS1dE9 transgenic mice [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-Treatment with Erinacine A, a Derived Diterpenoid of H. erinaceus, Attenuates Neurotoxicity in MPTP Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Hericium erinaceus Mycelium and Its Isolated Erinacine A against Ischemia-Injury-Induced Neuronal Cell Death via the Inhibition of iNOS/p38 MAPK and Nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurology-asia.org [neurology-asia.org]
Comparative Analysis of the Bioactivity of Hericenone Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioactivities of various Hericenone analogues, natural phenolic compounds isolated from the medicinal mushroom Hericium erinaceus. Hericenones have garnered significant scientific interest for their diverse pharmacological effects, including neurotrophic, anti-inflammatory, and cytotoxic properties.[1][2][3] This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways to support further research and drug development.
Quantitative Comparison of Bioactivity
The biological activities of Hericenone analogues vary significantly based on their structural differences.[3] The following tables summarize the quantitative data available for their neurotrophic, neuroprotective, anti-inflammatory, and cytotoxic effects.
Table 1: Neurotrophic and Neuroprotective Activity of Hericenone Analogues
Hericenones are renowned for their ability to stimulate Nerve Growth Factor (NGF) synthesis, a critical process for the survival and differentiation of neurons.[4] Several analogues also protect neuronal cells from stress-induced death.
| Compound | Bioactivity | Quantitative Measurement | Cell Line/Model | Citation(s) |
| Hericenone C | NGF Secretion | 23.5 ± 1.0 pg/mL (at 57.8 µM) | Mouse astroglial cells | |
| Neuroprotection | No significant protection against H₂O₂-induced oxidative stress | 1321N1 cells | ||
| Deacylhericenone | Neuroprotection | Dose-dependent mitigation of H₂O₂-induced oxidative stress (78.4% viability at 12.5 µg/mL) | 1321N1 cells | |
| BDNF mRNA Expression | ~3-fold higher expression than control | Caco-2 cells | ||
| Hericenone D | NGF Secretion | 10.8 ± 0.8 pg/mL (at 55.1 µM) | Mouse astroglial cells | |
| Hericenone E | NGF Secretion | 13.9 ± 2.1 pg/mL (at 55.5 µM) | Mouse astroglial cells | |
| Neurite Outgrowth | Potentiates NGF-induced neuritogenesis | PC12 cells | ||
| Hericenone H | NGF Secretion | 45.1 ± 1.1 pg/mL (at 55.5 µM) | Mouse astroglial cells | |
| 3-Hydroxyhericenone F | Neuroprotection | Protective activity against ER stress-dependent cell death | Neuro2a cells |
Table 2: Anti-inflammatory Activity of Hericenone Analogues
Select Hericenone analogues have demonstrated the ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound | Inhibitory Target | IC₅₀ Value (µM) | Cell Line | Citation(s) |
| Hericene A | TNF-α | 78.50 | RAW 264.7 | |
| IL-6 | 56.33 | RAW 264.7 | ||
| NO | 87.31 | RAW 264.7 | ||
| Hericenone F | TNF-α | 62.46 | RAW 264.7 | |
| IL-6 | 48.50 | RAW 264.7 | ||
| NO | 76.16 | RAW 264.7 |
Table 3: Cytotoxic Activity of Hericenone Analogues
Several Hericenone analogues exhibit cytotoxic effects against various human cancer cell lines, indicating their potential as anticancer agents.
| Compound | Cell Line | Activity Measurement | Quantitative Value | Citation(s) |
| Hericenone A | HeLa (cervical cancer) | Minimum Inhibitory Concentration | 100 µg/mL | |
| Hericenone B | HeLa (cervical cancer) | Minimum Inhibitory Concentration | 6.3 µg/mL | |
| Hericenone L | EC109 (esophageal squamous cell carcinoma) | Cytotoxic Activity | Not specified | |
| Hericenone Q | Hep-G2 (liver cancer) | IC₅₀ | 23.89 µM | |
| HCT-116 (colorectal carcinoma) | IC₅₀ | 65.64 µM | ||
| Hericerin | T47D (breast cancer) | IC₅₀ | 5.9 ± 1.6 µM | |
| MDA-MB-231 (breast cancer) | IC₅₀ | 57.5 ± 5.4 µM | ||
| MRC-5 (normal lung fibroblast) | IC₅₀ | 79.6 ± 13.7 µM |
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for the comparative assessment of bioactivity. The following are protocols for key assays mentioned in the literature.
Neurite Outgrowth Potentiation Assay in PC12 Cells
This assay is used to evaluate the ability of Hericenone analogues to enhance NGF-induced neurite formation, a hallmark of neuronal differentiation.
-
Cell Culture: PC12 cells (a rat pheochromocytoma cell line) are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Seeding: Cells are seeded in collagen-coated 24-well or 96-well plates at an appropriate density (e.g., 8 × 10³ cells/mL) and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% horse serum). Cells are then treated with:
-
Negative Control: Low-serum medium only.
-
NGF Control: A sub-optimal concentration of NGF (e.g., 2-5 ng/mL).
-
Test Group: The sub-optimal concentration of NGF in combination with various concentrations of the Hericenone analogue.
-
Positive Control: An optimal concentration of NGF (e.g., 50 ng/mL).
-
-
Incubation: Cells are incubated for 48 to 72 hours to permit neurite extension.
-
Quantification: At least 100 cells per well are counted under a phase-contrast microscope. A cell is considered positive for neurite-bearing if it possesses at least one neurite that is longer than the diameter of its cell body. The percentage of neurite-bearing cells is then calculated.
Neuroprotection Assay against Endoplasmic Reticulum (ER) Stress
This protocol assesses the cytoprotective effects of Hericenone analogues against cell death induced by ER stress.
-
Cell Culture & Seeding: Murine neuroblastoma (Neuro2a) cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the Hericenone analogues for 1-2 hours.
-
Induction of ER Stress: ER stress is induced by adding an agent such as tunicamycin (B1663573) (e.g., 1 µg/mL) or thapsigargin (B1683126) (e.g., 1 µM) to the culture medium.
-
Incubation: Cells are incubated with both the Hericenone analogue and the ER stressor for 24-48 hours.
-
Cell Viability Assessment: Cell viability is determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to quantify the protective effect of the analogue.
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This assay measures the ability of Hericenone analogues to suppress the production of inflammatory mediators.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.
-
Seeding: Cells are seeded in 96-well plates and incubated to allow adherence.
-
Treatment: Cells are treated with various concentrations of Hericenone analogues for 1-2 hours before stimulation.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, except for the negative control group.
-
Incubation: The cells are incubated for approximately 24 hours.
-
Quantification of Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the understanding of the experimental logic and mechanisms of action.
Caption: General Workflow for Bioactivity Screening of Hericenone Analogues.
References
Cross-Validation of Hericenone A's Neurotrophic Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neurotrophic activity of Hericenone A and its analogues across various neuronal cell lines. While direct quantitative data for this compound is limited in the reviewed literature, this document synthesizes available experimental data for closely related hericenones (C, D, and E) to offer a comprehensive overview of their potential. The information presented herein is intended to support further research and development of hericenones as potential therapeutic agents for neurodegenerative diseases.
Quantitative Data on Neurotrophic Activity
The neurotrophic effects of hericenones have been primarily evaluated through their ability to stimulate Nerve Growth Factor (NGF) synthesis and to potentiate NGF-induced neurite outgrowth in various cell lines.
Table 1: Effect of Hericenones on NGF Secretion in Mouse Astroglial Cells
| Compound | Concentration (µg/mL) | NGF Secretion (pg/mL) | Reference |
| Hericenone C | 33 | 23.5 ± 1.0 | [1] |
| Hericenone D | 33 | 10.8 ± 0.8 | [1][2] |
| Hericenone E | 33 | 13.9 ± 2.1 | [1] |
| Hericenone H | 33 | 45.1 ± 1.1 | [1] |
Table 2: Potentiation of NGF-Induced Neurite Outgrowth by Hericenones in PC12 Cells
| Treatment | Concentration | Percentage of Neurite-Bearing Cells (%) | Reference |
| Medium Only (Negative Control) | - | < 5 | |
| NGF | 5 ng/mL | ~20 | |
| NGF (Positive Control) | 50 ng/mL | ~45 | |
| Hericenone C + NGF (5 ng/mL) | 10 µg/mL | Significantly increased vs. NGF alone | |
| Hericenone D + NGF (5 ng/mL) | 10 µg/mL | Significantly increased vs. NGF alone | |
| Hericenone E + NGF (5 ng/mL) | 10 µg/mL | ~47% increase compared to medium only |
Table 3: Neurotrophic Effects of Hericenone-Related Compounds in Other Cell Lines
| Compound | Cell Line | Assay | Key Finding | Reference |
| Isohericerinol A | C6 Glioma Cells | NGF Production | Strongly increased NGF production | |
| Isohericerinol A | N2a (Neuro2a) Cells | Neurite Outgrowth | Promoted neurite outgrowth (co-cultured with C6) | |
| Hericene A | Hippocampal Neurons | Neurite Outgrowth | Induced extensive axon outgrowth and neurite branching |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
Neurite Outgrowth Potentiation Assay in PC12 Cells
This assay assesses the ability of hericenones to enhance the neurite-promoting effect of a suboptimal concentration of Nerve Growth Factor (NGF).
1. Cell Culture and Seeding:
-
Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells in collagen-coated 24-well plates at a density of 1 x 10^5 cells/well. Allow cells to adhere for 24 hours.
2. Treatment:
-
After 24 hours, replace the culture medium with a low-serum medium (e.g., RPMI-1640 with 1% HS).
-
Prepare the following treatment groups:
-
Vehicle control (e.g., DMSO in low-serum medium).
-
Positive control: NGF at an optimal concentration (e.g., 50 ng/mL).
-
Suboptimal NGF control: NGF at a low concentration (e.g., 5 ng/mL).
-
Hericenone alone (at various concentrations).
-
Hericenone in combination with a low concentration of NGF (e.g., 5 ng/mL).
-
-
Incubate the cells for 48-72 hours.
3. Quantification:
-
Capture images of the cells using a phase-contrast microscope.
-
A cell is considered neurite-bearing if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. In some studies, a length of twice the cell body diameter is used as the criterion.
-
Determine the percentage of neurite-bearing cells by counting at least 100 cells per well.
NGF Synthesis Assay in Astroglial Cells
This assay measures the amount of NGF secreted by astroglial cells in response to hericenone treatment.
1. Cell Culture and Seeding:
-
Prepare primary astroglial cells from the cerebral cortices of neonatal mice and culture them in DMEM/F12 supplemented with 10% FBS.
-
Seed the cells in 96-well plates and allow them to grow to confluence.
2. Treatment:
-
Replace the culture medium with fresh medium containing the desired concentration of the hericenone (e.g., 33 µg/mL).
-
Incubate for a specified period (e.g., 24-48 hours).
3. Quantification:
-
Collect the culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Quantify the amount of NGF in the supernatant using a commercial NGF ELISA kit, following the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Activation
This protocol is used to detect the phosphorylation of key proteins in neurotrophic signaling pathways, such as ERK and Akt.
1. Cell Lysis and Protein Quantification:
-
Seed PC12 cells in 6-well plates and treat them as described in the neurite outgrowth assay for a shorter duration (e.g., 15-30 minutes) to capture signaling events.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
2. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK1/2 and Akt overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Densitometric Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative level of protein activation.
Signaling Pathways and Visualizations
Hericenones, particularly Hericenone E, have been shown to potentiate NGF-induced neuritogenesis by activating the MEK/ERK and PI3K/Akt signaling pathways. The proposed mechanism involves the stimulation of NGF secretion, which then activates its receptor, TrkA. This, in turn, triggers the downstream phosphorylation cascade of MEK/ERK and PI3K/Akt, leading to enhanced neurite outgrowth.
Caption: Proposed signaling pathway for Hericenone-potentiated neurite outgrowth.
Caption: Experimental workflow for the neurite outgrowth potentiation assay.
References
Hericenone A in the Landscape of Natural Neurotrophic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for therapeutic agents to combat neurodegenerative diseases has led to a growing interest in natural compounds with neurotrophic properties. Among these, Hericenone A, a benzyl (B1604629) alcohol derivative isolated from the medicinal mushroom Hericium erinaceus, has garnered attention for its potential to stimulate Nerve Growth Factor (NGF) synthesis and promote neuronal health. This guide provides a comparative analysis of this compound and its better-studied analogues (Hericenones C, D, and E) against other prominent natural neurotrophic compounds: curcumin, resveratrol (B1683913), and bacosides.
While direct quantitative data for this compound is limited in the current literature, this guide leverages available data for closely related hericenones to provide a valuable comparison. The information presented herein is supported by experimental data to aid in the rational evaluation and potential development of novel neurotherapeutics.
Quantitative Comparison of Neurotrophic Effects
The neurotrophic activity of these compounds has been primarily evaluated through their ability to stimulate neurotrophin synthesis (e.g., NGF and Brain-Derived Neurotrophic Factor - BDNF) and to promote or potentiate neurite outgrowth in cultured neuronal cells. The following tables summarize key quantitative findings from various in vitro studies.
Table 1: Stimulation of Nerve Growth Factor (NGF) Secretion in Mouse Astroglial Cells
| Compound | Concentration | NGF Secreted (pg/mL) | Reference |
| Hericenone C | 33 µg/mL | 23.5 ± 1.0 | [1] |
| Hericenone D | 33 µg/mL | 10.8 ± 0.8 | [2] |
| Hericenone E | 10 µg/mL | ~320 (in the presence of 5 ng/mL NGF) | [3] |
| Erinacine A | 1.0 mM | 250.1 ± 36.2 | [4] |
| Epinephrine (Positive Control) | 1.0 mM | 69.2 ± 17.2 | [4] |
Table 2: Potentiation of Neurite Outgrowth in PC12 Cells
| Compound | Concentration | Condition | % of Neurite-Bearing Cells | Reference |
| Hericenones C, D, E | 10 µg/mL | + 5 ng/mL NGF | Comparable to 50 ng/mL NGF | |
| Erinacine A | 0.3, 3, 30 µM | + 2 ng/mL NGF | Dose-dependent increase | |
| NGF (Positive Control) | 50 ng/mL | - | ~30-40% |
Signaling Pathways of Neurotrophic Action
The neurotrophic effects of hericenones and other natural compounds are mediated by complex intracellular signaling cascades. Below are diagrams illustrating the key pathways involved.
Hericenone-Mediated Neurotrophic Signaling
Hericenones are understood to potentiate NGF-induced neurite outgrowth primarily through the activation of the TrkA receptor and its downstream signaling cascades, namely the MEK/ERK and PI3K/Akt pathways.
Comparative Signaling Pathways of Other Natural Neurotrophic Compounds
Curcumin, resveratrol, and bacosides also exert their neurotrophic effects by modulating similar signaling pathways, often involving BDNF and the activation of ERK and Akt.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the neurotrophic efficacy of these compounds.
Neurite Outgrowth Assay in PC12 Cells
This assay is a fundamental method for observing and quantifying the effects of neurotrophic compounds on neuronal differentiation.
-
Objective: To determine the ability of a test compound to promote or potentiate neurite outgrowth in rat pheochromocytoma (PC12) cells.
-
Cell Culture and Seeding:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells onto collagen-coated 24- or 48-well plates at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Replace the culture medium with a low-serum medium (e.g., 1% HS).
-
Prepare treatment groups:
-
Negative Control: Low-serum medium only.
-
Positive Control: Optimal concentration of NGF (e.g., 50 ng/mL).
-
Low NGF Control: Sub-optimal concentration of NGF (e.g., 5 ng/mL).
-
Test Compound only: Various concentrations of the test compound.
-
Test Compound + Low NGF: Various concentrations of the test compound in combination with a sub-optimal concentration of NGF.
-
-
Incubate the cells for 48-72 hours.
-
-
Quantification:
-
Observe and photograph the cells using a phase-contrast microscope.
-
Determine the percentage of neurite-bearing cells by counting at least 100 cells per well. A cell is considered neurite-bearing if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
-
NGF Synthesis Assay in Astroglial Cells
This assay quantifies the amount of NGF secreted by astroglial cells in response to treatment with a test compound.
-
Objective: To measure the stimulation of NGF synthesis and secretion by a test compound in primary astroglial cells.
-
Cell Culture:
-
Prepare primary astroglial cells from the cerebral hemispheres of neonatal mice or rats.
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS.
-
-
Treatment:
-
Once the cells reach confluency, replace the culture medium with a serum-free medium.
-
Treat the cells with the test compound at various concentrations. Include a vehicle control.
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection and Quantification:
-
Collect the conditioned medium from each well.
-
Quantify the concentration of NGF in the medium using a specific enzyme-linked immunosorbent assay (ELISA) kit for mouse or rat NGF, following the manufacturer's instructions.
-
Conclusion
The available evidence strongly suggests that hericenones, including analogues of this compound, are potent enhancers of NGF-mediated neurotrophic activity. While direct quantitative data for this compound remains to be fully elucidated, the collective findings for hericenones C, D, and E highlight their significant potential in stimulating NGF synthesis and potentiating neurite outgrowth.
In comparison to other well-studied natural neurotrophic compounds like curcumin, resveratrol, and bacosides, hericenones demonstrate a distinct mechanism primarily centered on the potentiation of the NGF/TrkA signaling pathway. Curcumin and bacosides also influence neurotrophin signaling, often through BDNF, while resveratrol appears to act, in part, through SIRT1 activation.
For researchers and drug development professionals, the compounds discussed in this guide represent promising scaffolds for the development of novel therapeutics for neurodegenerative diseases. Further head-to-head comparative studies under standardized experimental conditions are warranted to more definitively rank their neurotrophic potency and to fully understand their therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for such future investigations.
References
A Comparative Guide to the Structure-Activity Relationship of Hericenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Hericenones, a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus, have emerged as promising scaffolds for the development of novel therapeutics, particularly for neurodegenerative diseases.[1] Their ability to stimulate Nerve Growth Factor (NGF) synthesis and exert neuroprotective effects has spurred significant interest in understanding the relationship between their chemical structures and biological activities.[2][3] This guide provides a comparative analysis of various hericenone derivatives, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways to inform future drug discovery efforts.
Comparative Analysis of Biological Activity
The biological activities of hericenone derivatives are profoundly influenced by their structural features. Modifications to the resorcinol (B1680541) core, the geranyl or related side chains, and the presence of fatty acid esters have been shown to modulate their neurotrophic, neuroprotective, anti-inflammatory, and cytotoxic properties.
Table 1: Neurotrophic and Neuroprotective Activity of Hericenone Derivatives
| Compound | Structure | Activity Type | Assay | Key Findings | Reference |
| Hericenone C | 3-(12,13-epoxy-9-oxo-10-heptadecenyl)-2,4-dihydroxy-6-methylbenzaldehyde | NGF Synthesis Stimulation | Mouse astroglial cells | 23.5 ± 1.0 pg/mL NGF secretion at 33 µg/mL | [3] |
| Hericenone D | 3-(9-oxo-10,12-heptadecadienyl)-2,4-dihydroxy-6-methylbenzaldehyde | NGF Synthesis Stimulation | Mouse astroglial cells | 10.8 ± 0.8 pg/mL NGF secretion at 33 µg/mL | [3] |
| Hericenone E | 3-(9-oxo-10-heptadecenyl)-2,4-dihydroxy-6-methylbenzaldehyde | NGF Synthesis Stimulation | Mouse astroglial cells | 13.9 ± 2.1 pg/mL NGF secretion at 33 µg/mL | |
| Hericenone H | 3-(7,8-epoxy-5-oxo-6-tridecenyl)-2,4-dihydroxy-6-methylbenzaldehyde | NGF Synthesis Stimulation | Mouse astroglial cells | 45.1 ± 1.1 pg/mL NGF secretion at 33 µg/mL | |
| Deacylhericenone | Derivative of Hericenone C without the fatty acid side chain | Neuroprotection | H2O2-induced oxidative stress in 1321N1 cells | Higher protection against oxidative stress compared to Hericenone C | |
| Hericenone Z | 5-exo cyclization product of epoxyhericenone C | Neuroprotection | Tunicamycin (B1663573)/Thapsigargin-induced ER stress in Neuro2a cells | Significant protective effect against ER stress-induced cell death at >10 µM | |
| Linoleate-containing analogue | Regioisomer of Hericene D | Neuroprotection | Tunicamycin/Thapsigargin-induced ER stress in Neuro2a cells | Most potent neuroprotective effect among compounds tested |
Note: Direct comparison of NGF secretion data should be approached with caution due to potential variations in experimental setups.
Table 2: Anti-inflammatory and Cytotoxic Activity of Hericenone Derivatives
| Compound | Activity Type | Cell Line | IC50 Value (µM) | Reference |
| Hericene A | Anti-inflammatory (TNF-α inhibition) | RAW 264.7 macrophages | 78.50 | |
| Anti-inflammatory (IL-6 inhibition) | RAW 264.7 macrophages | 56.33 | ||
| Anti-inflammatory (NO inhibition) | RAW 264.7 macrophages | 87.31 | ||
| Hericenone F | Anti-inflammatory (TNF-α inhibition) | RAW 264.7 macrophages | 62.46 | |
| Anti-inflammatory (IL-6 inhibition) | RAW 264.7 macrophages | 48.50 | ||
| Anti-inflammatory (NO inhibition) | RAW 264.7 macrophages | 76.16 | ||
| Hericenone Q | Cytotoxicity | Hep-G2 (liver cancer) | 23.89 | |
| Cytotoxicity | HCT-116 (colorectal cancer) | 65.64 | ||
| Hericerin | Cytotoxicity | T47D (breast cancer) | Strong activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature on hericenone derivatives.
1. Neurite Outgrowth Potentiation Assay in PC12 Cells
This assay is a widely used in vitro model to assess the neurotrophic activity of compounds.
-
Cell Seeding: Rat pheochromocytoma (PC12) cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a low-serum medium (e.g., 1% horse serum). Cells are then treated with a suboptimal concentration of NGF (e.g., 5 ng/mL) either alone or in combination with various concentrations of the test hericenone derivatives. A positive control group is treated with an optimal concentration of NGF (e.g., 50 ng/mL), and a negative control group receives only the low-serum medium.
-
Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.
-
Analysis: The percentage of cells bearing neurites longer than the diameter of the cell body is determined by microscopic observation.
2. Neuroprotection Assay against Endoplasmic Reticulum (ER) Stress
This assay evaluates the ability of compounds to protect neuronal cells from ER stress-induced apoptosis.
-
Cell Seeding: Neuro2a (murine neuroblastoma) cells are seeded in 96-well plates and allowed to attach overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the hericenone derivatives for 1-2 hours.
-
Induction of ER Stress: ER stress is induced by adding an ER stressor, such as tunicamycin (e.g., 1 µg/mL) or thapsigargin (B1683126) (e.g., 1 µM), to the culture medium.
-
Incubation: Cells are incubated with the hericenone derivative and the ER stressor for 24-48 hours.
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay, to determine the protective effect of the compound.
3. Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
This assay assesses the potential of hericenone derivatives to inhibit the production of pro-inflammatory mediators.
-
Cell Culture and Treatment: Murine RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Measurement of Inflammatory Mediators: The production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in the culture supernatant is quantified using appropriate assay kits (e.g., ELISA for cytokines, Griess reagent for NO).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for the suppression of each inflammatory mediator is calculated.
Signaling Pathways and Mechanisms
The neurotrophic effects of hericenone derivatives are often mediated through the potentiation of NGF signaling pathways. While some derivatives can stimulate NGF synthesis, others enhance the downstream signaling cascades initiated by NGF binding to its TrkA receptor.
Caption: Potentiation of NGF-induced neurite outgrowth by hericenones via TrkA signaling.
Hericenones can enhance NGF-induced signaling through the TrkA receptor, leading to the activation of downstream pathways such as the PI3K/Akt and MEK/ERK cascades. These pathways are crucial for promoting neuronal survival, growth, and differentiation. Interestingly, some hericerin derivatives have been shown to activate ERK1/2 signaling independently of the TrkB receptor, suggesting a novel pan-neurotrophic pathway.
Experimental Workflow: From Mushroom to Bioactive Compound
The discovery and evaluation of hericenone derivatives follow a systematic workflow, from extraction from the natural source to biological characterization.
Caption: General workflow for the isolation and bioactivity screening of hericenones.
The process begins with the extraction of compounds from the fruiting bodies of Hericium erinaceus, followed by purification using various chromatographic techniques. The structures of the isolated compounds are then determined using spectroscopic methods. Subsequently, these purified derivatives are subjected to a battery of biological assays to evaluate their efficacy in different therapeutic areas, which ultimately informs the structure-activity relationship.
Conclusion
The study of hericenone derivatives has revealed critical structural motifs that govern their biological activities. For instance, the nature of the fatty acid side chain appears to influence the potency of NGF synthesis stimulation. Furthermore, the deacylation of hericenone C has been shown to enhance its neuroprotective properties, suggesting that in vivo metabolism may play a crucial role in the bioactivity of these compounds. The cyclization of the side chain, as seen in hericenone Z, is important for neuroprotection against ER stress. In the realm of anti-inflammatory and cytotoxic activities, specific derivatives like hericenone F and Q have demonstrated notable potency.
This guide provides a snapshot of the current understanding of the structure-activity relationships of hericenone derivatives. Continued research, including the total synthesis of novel analogues and their systematic evaluation in a wider range of biological assays, will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products.
References
In Vivo Validation of Hericenone A's Blood-Brain Barrier Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hericenone A, a phenolic compound isolated from the fruiting body of the medicinal mushroom Hericium erinaceus, has demonstrated significant neurotrophic and neuroprotective potential in preclinical studies. A critical determinant of its therapeutic efficacy for central nervous system (CNS) disorders is its ability to traverse the blood-brain barrier (BBB). This guide provides a comparative analysis of the current understanding of this compound's BBB permeability, contrasting it with the more extensively studied compound, Erinacine A, also from Hericium erinaceus. While direct in vivo validation for this compound is currently lacking in published literature, this guide presents the available evidence for related compounds and outlines the experimental methodologies required for future definitive studies.
Comparative Analysis of BBB Permeability: this compound vs. Erinacine A
To date, no specific in vivo studies have quantitatively determined the concentration of this compound in the brain following systemic administration. Its low molecular weight is suggestive of potential BBB penetration, a characteristic shared by other neurotrophic compounds from Hericium erinaceus.[1]
In contrast, in vivo pharmacokinetic studies have been conducted for Erinacine A, a diterpenoid from the mycelium of the same mushroom. These studies provide valuable insights into the potential for related compounds to reach the CNS.
Quantitative Data for Erinacine A BBB Permeability
The following tables summarize the available quantitative data on the in vivo BBB permeability of Erinacine A in preclinical models. This data serves as a benchmark for what could be expected and what needs to be determined for this compound.
Table 1: Brain Tissue Concentration of Erinacine A in Sprague-Dawley Rats after Oral Administration [2][3][4][5]
| Time Point (hours) | Mean Brain Concentration (µg/g) ± SD |
| 1 | Detected |
| 4 | 0.123 ± 0.045 |
| 8 | 0.205 ± 0.079 (Peak) |
| 24 | 0.089 ± 0.032 |
Administration: Oral gavage of Hericium erinaceus mycelia extract equivalent to 50 mg/kg body weight of Erinacine A.
Table 2: Pharmacokinetic Parameters of Erinacine A in a Landrace Pig Model after Intravenous Administration
| Parameter | Value |
| Cerebrospinal Fluid (CSF) | |
| Time to Detection in CSF | ~15 minutes |
| Peak Concentration in CSF (Cmax) | 5.26 ± 0.58 µg/L (at 30 minutes) |
| Brain Tissue | |
| Concentration in Brain Tissue | 77.45 ± 0.58 µg/L |
Administration: Intravenous administration of Erinacine A.
Experimental Protocols for In Vivo BBB Permeability Assessment
To definitively determine the in vivo BBB permeability of this compound, established experimental protocols can be employed. The following methodologies are standard in the field for assessing the brain uptake of novel compounds.
In Vivo Pharmacokinetic Study in Rodents
This protocol describes the general procedure for determining the bioavailability and tissue distribution of a compound in a rodent model, such as Sprague-Dawley rats.
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Administration:
-
Oral (p.o.): Administration of this compound (e.g., 50 mg/kg body weight) via oral gavage.
-
Intravenous (i.v.): Administration of a lower dose of this compound (e.g., 5 mg/kg body weight) via tail vein injection to determine absolute bioavailability.
-
-
Sample Collection:
-
Blood samples are collected at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480, 1440 minutes).
-
At the end of the time course, animals are euthanized, and brain tissue is harvested.
-
-
Sample Analysis:
-
Concentrations of this compound in plasma and brain homogenates are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
In vivo pharmacokinetic study workflow.
In Situ Brain Perfusion Technique
This technique allows for the direct measurement of the rate of transport across the BBB, independent of systemic circulation.
-
Animal Model: Mouse or rat.
-
Surgical Preparation: The animal is anesthetized, and the common carotid artery is cannulated. The heart can be incised to prevent recirculation.
-
Perfusion: A perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]sucrose or a fluorescently labeled dextran) is perfused through the carotid artery for a short duration (e.g., 30-60 seconds).
-
Sample Collection: Following perfusion, the brain is removed and dissected.
-
Sample Analysis: The concentration of this compound and the vascular marker in the brain tissue is determined. The brain uptake clearance (K_in) is calculated to quantify the rate of BBB transport.
In situ brain perfusion workflow.
Signaling Pathways Modulated by Hericenones
Assuming this compound can cross the BBB, its neurotrophic effects are likely mediated through the modulation of key signaling pathways within the CNS. Hericenones have been shown to stimulate the synthesis of Nerve Growth Factor (NGF). NGF then binds to its receptor, TrkA, initiating downstream signaling cascades that promote neuronal survival and differentiation.
One of the primary pathways activated is the c-Jun N-terminal kinase (JNK) pathway, which leads to the expression of NGF. Additionally, the TrkA receptor, upon activation by NGF, can trigger the MEK/ERK and PI3K/Akt signaling pathways.
Signaling pathways modulated by Hericenones.
Conclusion and Future Directions
While this compound holds promise as a neurotherapeutic agent, a significant knowledge gap exists regarding its ability to cross the blood-brain barrier in vivo. The available data for the related compound, Erinacine A, suggests that molecules from Hericium erinaceus can indeed penetrate the CNS. To advance the development of this compound, rigorous in vivo pharmacokinetic and BBB permeability studies are essential. The experimental protocols outlined in this guide provide a clear roadmap for researchers to undertake these critical investigations. Elucidating the extent to which this compound can access the brain is a crucial step in validating its potential as a treatment for neurodegenerative diseases.
References
- 1. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Bioavailability, Tissue Distribution, and Protein Binding Studies of Erinacine A, a Bioactive Compound from Hericium erinaceus Mycelia Using Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hericenone A from Diverse Hericium Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel therapeutic compounds from natural sources is a priority. Hericenone A, a bioactive compound isolated from mushrooms of the Hericium genus, has emerged as a molecule of interest. This guide provides a comparative overview of this compound from different Hericium strains, focusing on its biological effects and the methodologies to quantify and evaluate its activity. While direct comparative studies on this compound across various strains are limited in current literature, this document synthesizes available data on related hericenones to provide a framework for future research and highlights the known activities of this compound.
Data Presentation: Quantitative Analysis of Hericenones
| Hericium Strain | Hericenone C (mg/g) | Hericenone D (mg/g) | Hericenone F (mg/g) |
| Norugungdenglee-2 | 8.289 ± 0.593 | - | - |
| KFRI-1453 | - | 4.657 ± 0.462 | - |
| KFRI-1093 | - | - | 5.408 ± 0.420 |
Data extracted from a study by Lee et al. (2016) on the quantification of hericenones in different Hericium strains.[1] "-" indicates that the content was not the highest for that particular strain.
Biological Effects of this compound
Direct research on the biological activities of this compound is limited but points towards potential therapeutic applications. One study has identified this compound as an isoindoline (B1297411) compound from the fruiting bodies of Hericium erinaceus with potent anti-cancer activity.[2]
Anti-Cancer Activity
This compound has demonstrated significant inhibitory effects on the growth of human hepatocellular carcinoma cell lines.[2]
-
Cell Lines: SMMC-7221 and MHCC-97H
-
Effective Concentration: 20 μg/mL
While data on other biological effects of this compound is scarce, the broader class of hericenones is known for its neuroprotective and anti-inflammatory properties. Several hericenones, including C, D, E, and H, have been shown to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival and function of neurons.[3][4] Additionally, Hericenone F has been noted for its anti-inflammatory effects.[1][5] These findings suggest that this compound may also possess similar activities, which warrants further investigation.
Experimental Protocols
Quantification of this compound by HPLC/UV
This protocol is adapted from methodologies used for the quantification of other hericenones and can be applied for this compound.[1]
a. Extraction:
-
Lyophilize and grind the fruiting bodies of the Hericium strain into a fine powder.
-
Extract the powder with an appropriate solvent (e.g., methanol (B129727) or ethanol) using sonication or maceration.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
b. Sample Preparation:
-
Dissolve a known amount of the crude extract in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
c. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorption maximum of this compound.
-
Quantification: Use a calibration curve generated with a purified this compound standard.
Anti-Cancer Activity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
a. Cell Culture:
-
Culture the target cancer cell lines (e.g., SMMC-7221, MHCC-97H) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
b. Treatment:
-
Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of purified this compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
c. Cell Viability Assessment:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: Putative apoptotic signaling pathway induced by this compound.
References
- 1. Isolation and identification of phytochemicals and biological activities of Hericium ernaceus and their contents in Hericium strains using HPLC/UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
A Comparative Review of Hericenone A and Synthetic Neurotrophic Factors: Mechanisms, Efficacy, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for neurodegenerative diseases has led to a burgeoning interest in compounds that can mimic or stimulate the activity of endogenous neurotrophic factors. These factors are critical for neuronal survival, growth, and plasticity. This guide provides a comparative analysis of two distinct classes of neurotrophic compounds: Hericenone A, a natural product isolated from the mushroom Hericium erinaceus, and synthetic neurotrophic factors, which are laboratory-designed molecules that directly target neurotrophin receptors. We present a detailed comparison of their mechanisms of action, quantitative data on their neurotrophic effects, and comprehensive experimental protocols for their evaluation.
Introduction: The Need for Neurotrophic Support
Neurotrophic factors, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), are essential proteins that regulate the development and maintenance of the nervous system.[1] However, their therapeutic use is hampered by their poor blood-brain barrier permeability and unfavorable pharmacokinetic profiles.[1] This has spurred the development of small molecules that can either stimulate the endogenous production of these factors or act as mimetics at their receptors.
This compound , a member of the hericenone family of aromatic compounds, has gained attention for its ability to stimulate the synthesis of NGF.[1][2] In contrast, synthetic neurotrophic factors are a diverse group of small molecules designed to directly bind to and activate neurotrophin receptors, such as Tropomyosin receptor kinase A (TrkA) and TrkB, thereby mimicking the effects of their natural ligands.[3]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and synthetic neurotrophic factors lies in their approach to eliciting a neurotrophic response.
This compound: An Inducer of Endogenous NGF
Hericenones, including this compound, primarily act by stimulating glial cells, such as astrocytes, to increase the synthesis and secretion of NGF. This newly synthesized NGF can then bind to its receptor, TrkA, on responsive neurons, initiating downstream signaling cascades that promote neuronal survival and neurite outgrowth. Some evidence suggests that hericenones may also potentiate NGF-induced signaling pathways, such as the MEK/ERK and PI3K/Akt pathways, possibly through a mechanism that is not solely reliant on increased NGF levels.
Synthetic Neurotrophic Factors: Direct Receptor Agonists
Synthetic neurotrophic factors are designed to bypass the need for endogenous neurotrophin production by directly activating their cognate receptors. These molecules can be broadly categorized based on the receptor they target:
-
TrkA Agonists: These molecules mimic the action of NGF by binding to and activating the TrkA receptor. An example is Gambogic Amide.
-
TrkB Agonists: These compounds mimic BDNF and NT-4 by activating the TrkB receptor.
Upon binding, these synthetic agonists induce receptor dimerization and autophosphorylation, triggering the activation of downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for neuronal differentiation, survival, and synaptic plasticity.
Quantitative Comparison of Neurotrophic Effects
Direct, head-to-head comparative studies between this compound and synthetic neurotrophic factors are scarce in the literature. However, by compiling data from various in vitro studies, we can draw a comparative picture of their efficacy. The following tables summarize key quantitative findings. It is important to note that experimental conditions can vary between studies, making direct comparisons challenging.
Table 1: Stimulation of Nerve Growth Factor (NGF) Secretion
| Compound | Cell Line | Concentration | NGF Secreted (pg/mL) | Reference |
| Hericenone C | Mouse Astroglial Cells | 33 µg/mL | 23.5 ± 1.0 | |
| Hericenone D | Mouse Astroglial Cells | 33 µg/mL (~99.3 µM) | 10.8 ± 0.8 | |
| Erinacine A | Mouse Astroglial Cells | 1.0 mM (1000 µM) | 250.1 ± 36.2 |
Note: Data for this compound is often extrapolated from studies on other hericenones like C and D. Erinacine A, another compound from Hericium erinaceus, is included for a broader comparison of natural products from this source.
Table 2: Potentiation of Neurite Outgrowth in PC12 Cells
| Compound | Condition | % of Neurite-Bearing Cells | Reference |
| Hericenone E (10 µg/mL) | + 5 ng/mL NGF | Comparable to 50 ng/mL NGF | |
| Gambogic Amide (100 nM) | - | Potent neurotrophic activity |
Note: PC12 cells are a common model for studying neuronal differentiation and neurite outgrowth.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the neurotrophic properties of these compounds, detailed methodologies for key experiments are provided below.
Neurite Outgrowth Potentiation Assay in PC12 Cells
This assay is used to evaluate the ability of a compound to enhance NGF-induced neurite outgrowth.
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Seeding: Cells are seeded in collagen-coated 24-well or 96-well plates at a density that allows for individual cell morphology assessment.
-
Treatment:
-
The culture medium is replaced with a low-serum medium (e.g., 1% horse serum).
-
Cells are treated with a sub-optimal concentration of NGF (e.g., 5 ng/mL) alone or in combination with various concentrations of the test compound (e.g., this compound or a synthetic agonist).
-
A positive control group is treated with an optimal concentration of NGF (e.g., 50 ng/mL).
-
A negative control group receives only the low-serum medium.
-
-
Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.
-
Quantification:
-
The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) is determined by counting at least 100 cells per well under a phase-contrast microscope.
-
The average neurite length can also be measured using image analysis software.
-
NGF Secretion Assay in Astroglial Cells
This assay quantifies the amount of NGF secreted by astroglial cells in response to treatment.
-
Cell Culture: Primary astroglial cells are prepared from the cerebral hemispheres of neonatal mice or rats, or an immortalized astrocyte cell line (e.g., 1321N1) is used.
-
Treatment: Confluent astroglial cultures are treated with various concentrations of the test compound (e.g., this compound) in a serum-free medium.
-
Sample Collection: After a 24-48 hour incubation period, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Quantification (ELISA):
-
A commercial NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit is used.
-
The collected supernatants and NGF standards are added to microplate wells pre-coated with an anti-NGF antibody.
-
A biotinylated detection antibody and a streptavidin-horseradish peroxidase (HRP) conjugate are subsequently added.
-
A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
The concentration of NGF in the samples is determined by interpolating their absorbance values on the standard curve generated from the NGF standards.
-
Signaling Pathways and Visualizations
The neurotrophic effects of both this compound and synthetic neurotrophic factors are mediated through the activation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound-Mediated Neurotrophic Signaling
This compound stimulates astrocytes to produce NGF, which then activates the TrkA receptor on neurons. Some evidence also points to a direct potentiation of NGF signaling pathways by hericenones.
Caption: this compound signaling pathway.
Synthetic Neurotrophic Factor (TrkA Agonist) Signaling
Synthetic TrkA agonists directly bind to and activate the TrkA receptor, initiating downstream signaling cascades.
Caption: Synthetic TrkA agonist signaling.
Experimental Workflow: Neurite Outgrowth Assay
The following diagram illustrates the key steps in a typical neurite outgrowth assay.
Caption: Neurite outgrowth assay workflow.
Conclusion and Future Directions
Both this compound and synthetic neurotrophic factors represent promising strategies for the development of therapies for neurodegenerative disorders. This compound and related natural products offer the advantage of stimulating the body's own neurotrophic factor production, a potentially more physiologically regulated approach. Synthetic factors, on the other hand, provide the opportunity for precise targeting of specific neurotrophin receptors and pathways, which may lead to greater potency and reduced off-target effects.
Future research should focus on conducting direct comparative studies to robustly evaluate the relative efficacy of these two classes of compounds. Further elucidation of the precise molecular targets of hericenones beyond NGF induction is also warranted. For synthetic factors, continued efforts in medicinal chemistry are needed to optimize their pharmacokinetic properties and minimize potential side effects. Ultimately, a combination of these approaches, or the development of hybrid molecules, may hold the key to unlocking the full therapeutic potential of neurotrophic factor modulation for the treatment of debilitating neurological diseases.
References
Safety Operating Guide
Navigating the Safe Disposal of Hericenone A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a detailed, procedural framework for the proper disposal of Hericenone A, a bioactive compound of significant interest. By following these protocols, laboratories can minimize risks and maintain compliance with established safety standards.
I. Essential Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This establishes a foundational layer of safety for all personnel handling this compound.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or a chemical-resistant apron. |
II. Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste requires a systematic approach involving segregation, containment, and labeling.
Step 1: Waste Segregation and Collection
-
Solid this compound Waste:
-
Collect any unused, expired, or surplus solid this compound in a designated and clearly labeled solid chemical waste container.
-
Similarly, dispose of materials grossly contaminated with solid this compound, such as weighing paper, contaminated gloves, and bench paper, in the same container.[1]
-
Ensure the container is kept securely closed when not in use.[1]
-
-
Liquid this compound Waste:
-
Solutions containing this compound dissolved in organic solvents must be collected in a separate, labeled liquid chemical waste container. The type of container should be appropriate for the solvent used (e.g., for flammable or halogenated solvents).[1]
-
Crucially, do not mix incompatible waste streams to prevent chemical reactions.
-
-
Contaminated Sharps:
-
Any sharps, such as needles or Pasteur pipettes, that have come into contact with this compound must be disposed of in a designated sharps container.[1]
-
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Solid Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing the appropriate PPE, gently sweep up the solid material to minimize dust generation.
-
Place the spilled material and all contaminated cleaning supplies into a labeled solid chemical waste container.[1]
-
Decontaminate the spill area using a suitable laboratory detergent and water, followed by a solvent rinse (e.g., ethanol (B145695) or acetone) if necessary.
-
All decontamination materials should be collected as chemical waste.
-
-
Liquid Spills:
-
Ensure the area is well-ventilated and alert personnel.
-
Remove all potential sources of ignition.
-
Wearing appropriate PPE, absorb the spill using an inert material such as vermiculite, sand, or a commercial absorbent pad.
-
Place the absorbent material into a labeled chemical waste container.
-
Step 3: Storage and Final Disposal
-
Waste Container Storage:
-
Store all waste containers in a designated satellite accumulation area within the laboratory.
-
This area should have secondary containment, such as a tray, to mitigate spills.
-
Keep waste containers away from heat, sparks, and open flames.
-
-
Arranging for Disposal:
-
Once a waste container is full, or has reached the maximum accumulation time as per your institution's policy, arrange for its collection.
-
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
It is the responsibility of the waste generator to properly characterize the waste according to applicable local, regional, and national regulations.
-
III. Experimental Workflow and Logical Diagrams
To further clarify the disposal process, the following workflow provides a visual guide to the decision-making and procedural steps involved.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
